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4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline Documentation Hub

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  • Product: 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline
  • CAS: 64289-44-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline: A Comprehensive Technical Guide

Executive Summary & Structural Significance As a Senior Application Scientist in early-stage drug discovery, I often encounter building blocks that dictate the entire trajectory of a synthetic campaign. 4-Bromo-3-(oxazol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

As a Senior Application Scientist in early-stage drug discovery, I often encounter building blocks that dictate the entire trajectory of a synthetic campaign. 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS: 64289-44-7) [1] is one such highly specialized intermediate.

Structurally, this molecule is a masterclass in electronic push-pull dynamics. It features an electron-donating aniline moiety, an electron-withdrawing ortho-bromine atom, and a highly electron-deficient oxazolo[4,5-b]pyridine tricyclic core. This specific arrangement is not accidental; it is designed to serve as a highly functionalized hinge-binding motif in kinase inhibitors or as a rigid scaffold for protein-protein interaction (PPI) modulators. The strategic placement of the bromine atom allows for late-stage diversification, while the oxazolopyridine core imparts unique photophysical properties[2].

Physicochemical & Photophysical Properties

Understanding the causality behind this molecule's physicochemical properties is critical for predicting its behavior in both synthetic reactions and biological assays. The oxazolo[4,5-b]pyridine moiety is strongly electron-withdrawing. When positioned meta to the aniline nitrogen, it synergizes with the ortho-bromine atom to severely deplete the electron density of the aromatic ring.

This manifests physically as a significantly depressed pKa (~2.97) for the aniline group[3], rendering it far less nucleophilic than a standard aniline. Consequently, if your synthetic route requires N-alkylation or N-acylation, you must employ highly reactive electrophiles or coupling reagents (e.g., HATU) to overcome this inherent deactivation. Furthermore, derivatives of oxazolo[4,5-b]pyridine exhibit strong charge-transfer fluorescence, making this scaffold highly valuable for developing fluorescent biological probes[2].

Table 1: Core Physicochemical Parameters
PropertyValueCausality / Implication
CAS Number 64289-44-7[1]Primary identifier for regulatory and inventory tracking.
Molecular Formula C12H8BrN3O[4]Dictates the exact mass for high-resolution MS validation.
Molecular Weight 290.12 g/mol Optimal for fragment-based drug design (FBDD).
SMILES NC1=CC=C(Br)C(C2=NC3=NC=CC=C3O2)=C1[5]Defines the regiochemistry of the bromo and oxazole groups.
LogP (Predicted) ~3.2Balances aqueous solubility with lipid membrane permeability.
pKa (Aniline NH2) 2.97 ± 0.10[3]Depressed basicity due to electron-withdrawing Br and oxazole rings.
Hydrogen Bond Donors 1 (NH2 group)Can act as a critical hinge-binder in kinase ATP pockets.
Hydrogen Bond Acceptors 4 (N, O in oxazole; N in pyridine)Provides multiple vectors for target protein interactions.

Synthetic Methodology: Core Assembly

The assembly of the oxazolo[4,5-b]pyridine core requires precise control over reaction conditions to prevent side reactions, particularly given the presence of the labile carbon-bromine bond.

SynthWorkflow A 2-Amino-3-hydroxypyridine + 2-Bromo-5-nitrobenzoyl chloride B Amide Intermediate Formation A->B DCM, TEA C Cyclodehydration (POCl3, Heat) B->C Ring Closure D Nitro Reduction (Fe/NH4Cl) C->D NO2 to NH2 E 4-Bromo-3-(oxazolo[4,5-b] pyridin-2-yl)aniline D->E Purification

Fig 1. Synthetic workflow for 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline core assembly.

Protocol 1: De Novo Synthesis of the Scaffold
  • Amide Coupling: React 2-amino-3-hydroxypyridine with 2-bromo-5-nitrobenzoyl chloride in dichloromethane (DCM) at 0 °C, using triethylamine (TEA) as an acid scavenger.

    • Mechanistic Rationale: The acyl chloride selectively reacts with the more nucleophilic exocyclic amine of the pyridine over the hydroxyl group at low temperatures, forming the amide intermediate.

  • Cyclodehydration: Solvent swap to toluene, add phosphorus oxychloride (POCl3), and reflux at 110 °C for 4-6 hours.

    • Mechanistic Rationale: POCl3 acts as a potent dehydrating agent, activating the hydroxyl group to facilitate intramolecular nucleophilic attack by the amide carbonyl oxygen, driving the aromatization of the oxazole ring.

    • Self-Validation Checkpoint: The success of this step can be rapidly validated via LC-MS; the cyclized intermediate will show a mass loss of exactly 18 Da (loss of H2O) compared to the acyclic amide.

  • Nitro Reduction: Dissolve the resulting intermediate in an ethanol/water mixture. Add iron powder (Fe) and ammonium chloride (NH4Cl), then heat to 80 °C.

    • Mechanistic Rationale: Mild reduction conditions are critical. Using Fe/NH4Cl prevents the premature hydrodehalogenation of the aryl bromide that commonly occurs with Palladium-catalyzed hydrogenation (Pd/C, H2).

Downstream Functionalization: Cross-Coupling Strategies

The true value of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline lies in its capacity for late-stage diversification. The bromine atom is strategically positioned to undergo transition-metal-catalyzed cross-coupling.

Downstream Core 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Aryl Boronic Acids Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Core->Buchwald Amines, Pd2(dba)3 Amide Amide Coupling (N-Acylation) Core->Amide Carboxylic Acids

Fig 2. Downstream functionalization pathways leveraging the bromo and aniline moieties.

Protocol 2: Sterically Hindered Suzuki-Miyaura Coupling
  • Preparation: In a Schlenk flask, combine 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (1.0 eq), an aryl boronic acid (1.2 eq), and potassium carbonate (K2CO3, 2.5 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Mechanistic Rationale: The bidentate dppf ligand provides extreme steric bulk and electron density to the palladium center. This accelerates the oxidative addition into the sterically hindered ortho-substituted C-Br bond while resisting catalyst degradation at elevated temperatures.

  • Reaction: Suspend in a degassed mixture of 1,4-Dioxane/Water (4:1). Heat at 90 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The isotopic signature of bromine (a distinct 1:1 ratio of M and M+2 peaks at 290/292 m/z) will completely disappear in the mass spectrum of the crude reaction mixture upon successful coupling, replaced by the exact mass of the biaryl product.

References

  • [1] Title: 4-BroMo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline - NextSDS | Source: nextsds.com | URL: [Link]

  • [4] Title: 4-bromo-3-oxazolo[4,5-b]pyridin-2-yl-aniline - CAS | Source: molaid.com | URL: [Link]

  • [3] Title: 4-(Oxazolo[4,5-b]pyridine-2-yl)aniline - ChemBK | Source: chembk.com | URL: [Link]

  • [2] Title: Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne - ResearchGate | Source: researchgate.net | URL: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry Fragmentation Dynamics of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

Executive Summary 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a complex heterocyclic compound characterized by an aniline ring bearing a bromine atom, fused to an oxazolo[4,5-b]pyridine scaffold[1]. In drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a complex heterocyclic compound characterized by an aniline ring bearing a bromine atom, fused to an oxazolo[4,5-b]pyridine scaffold[1]. In drug development and structural elucidation, understanding the gas-phase dissociation of such multivalent scaffolds is critical. This technical guide details the exact mass spectrometry (MS) fragmentation pathways of this molecule, focusing on collision-induced dissociation (CID) mechanisms, isotopic signature tracking, and self-validating analytical protocols.

Ionization and Isotopic Profiling

Electrospray ionization in positive mode (ESI+) is the optimal technique for this compound. The presence of the primary amine on the aniline ring provides a highly basic site for protonation, readily forming the[M+H]+ precursor ion when analyzed in mobile phases containing trace formic acid[2].

Because bromine has two stable isotopes (79Br and 81Br) with nearly equal natural abundances (50.69% and 49.31%), the [M+H]+ precursor exhibits a highly diagnostic 1:1 isotopic doublet.

  • [M+H]+ (79Br): m/z 289.9923

  • [M+H]+ (81Br): m/z 291.9903

Tracking this doublet through the MS/MS spectrum is a powerful structural tool: any fragment retaining the bromine atom will preserve the 2 Da doublet, while fragments resulting from the loss of the halogen will collapse into a single monoisotopic peak[3].

Mechanistic Fragmentation Pathways

The CID of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is governed by the relative bond dissociation energies of its functional groups[3].

Pathway A: Halogen Elimination (Isotope Collapse)

Halogenated aromatic compounds frequently undergo neutral loss of the halogen atom or hydrogen halide under CID conditions[4]. The loss of HBr (79.926 Da for 79Br; 81.924 Da for 81Br) yields a highly stable, even-electron conjugated cation at m/z 210.0663. Because the specific bromine isotope is lost in the neutral fragment, the characteristic 1:1 doublet collapses into a singlet. This collapse is the definitive causal indicator that halogen cleavage has occurred.

Pathway B: Oxazolopyridine Ring Opening

The oxazolo[4,5-b]pyridine system is highly susceptible to ring-opening. The most characteristic fragmentation of oxazoles is the expulsion of carbon monoxide (CO, 27.9949 Da)[5]. This occurs via the cleavage of the C-O and C-C bonds within the oxazole ring, driven by the thermodynamic stability of the resulting conjugated imine/pyridine system. Because the bromine atom remains attached to the aniline moiety during this cleavage, the resulting fragments at m/z 261.9974 and 263.9954 strictly retain the 1:1 isotopic doublet.

Pathway C: Aniline Deamination

The protonated primary amine can undergo neutral loss of ammonia (NH3, 17.0265 Da). This pathway is generally less favored than HBr or CO loss due to the high energy required to break the C-N bond on an aromatic ring, but it becomes observable at elevated collision energies.

G M [M+H]+ m/z 289.99 / 291.99 (1:1 Doublet) F1 [M+H - HBr]+ m/z 210.07 (Singlet) M->F1 -HBr F2 [M+H - CO]+ m/z 262.00 / 264.00 (1:1 Doublet) M->F2 -CO F3 [M+H - NH3]+ m/z 272.97 / 274.96 (1:1 Doublet) M->F3 -NH3 F4 [M+H - HBr - CO]+ m/z 182.07 (Singlet) F1->F4 -CO F2->F4 -HBr

Fig 1: CID fragmentation pathways of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Quantitative Data Summary

The following table summarizes the exact masses, neutral losses, and isotopic signatures for the primary CID fragments to allow for rapid cross-referencing during data analysis.

Fragment AssignmentNeutral LossFormula (Target Ion)Exact m/z (79Br)Exact m/z (81Br)Isotopic Signature
[M+H]+ (Precursor) NoneC12H9BrN3O+289.9923291.99031:1 Doublet
[M+H - NH3]+ 17.0265 DaC12H6BrN2O+272.9658274.96381:1 Doublet
[M+H - CO]+ 27.9949 DaC11H9BrN3+261.9974263.99541:1 Doublet
[M+H - HBr]+ 79.9260 / 81.9240 DaC12H8N3O+210.0663210.0663Singlet
[M+H - HBr - CO]+ 107.9209 / 109.9189 DaC11H8N3+182.0714182.0714Singlet

Self-Validating LC-MS/MS Experimental Protocol

To ensure absolute trustworthiness in the structural assignment, the following self-validating protocol must be executed. Each step contains an internal control to verify causality and system integrity.

Step 1: System Suitability and Mass Calibration

  • Action: Infuse a known calibration standard (e.g., sodium formate or a commercial tuning mix) in positive ion mode.

  • Validation Check: Ensure mass accuracy is < 5 ppm across the m/z 100–1000 range. If the error exceeds 5 ppm, recalibrate. This guarantees that subsequent exact mass measurements are reliable and not instrumental artifacts.

Step 2: Sample Preparation and Carryover Control

  • Action: Dissolve 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline in a 50:50 Methanol:Water mixture containing 0.1% formic acid to a final concentration of 1 µg/mL. Prepare a blank solvent vial.

  • Validation Check: Inject the blank first. The absence of peaks at m/z 290/292 validates that the system is free of carryover, ensuring the analyte signal is genuine.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Validation Check: Monitor the Total Ion Chromatogram (TIC). A sharp, symmetrical peak indicates proper column chemistry and prevents in-source fragmentation artifacts caused by co-eluting contaminants[3].

Step 4: Precursor Verification (Isotopic Fidelity)

  • Action: Extract the MS1 spectrum at the retention time of the analyte.

  • Validation Check: Calculate the intensity ratio of m/z 289.99 to 291.99. It MUST be approximately 1:1 (±5%). If this doublet is missing, the peak is an impurity, and MS/MS acquisition should be aborted.

Step 5: Collision-Induced Dissociation (CID) Acquisition

  • Action: Isolate the precursor ions (using a wide isolation window of ~3 Da to co-isolate both isotopes if using an ion trap, or isolate them individually in a quadrupole). Apply a collision energy ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Validation Check: Plot a breakdown curve (Precursor intensity vs. Collision Energy). The sequential appearance of m/z 262/264 followed by m/z 210 validates the stepwise causality of the fragmentation pathways.

References

  • NextSDS: 4-BroMo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline - Chemical Substance Information. 1

  • Ion fragmentation of small molecules in mass spectrometry - University of Alabama at Birmingham (UAB). 2

  • Fragmentation (mass spectrometry) - Wikipedia. 3

  • Solved Below is the mass spectrum of 4-bromoaniline. Analyze - Chegg.com.4

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar. 5

Sources

Foundational

Theoretical pKa and LogP Profiling of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline: A Comprehensive Physicochemical Guide

Executive Summary The compound 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS: 64289-44-7) is a highly functionalized, polyheterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS: 64289-44-7) is a highly functionalized, polyheterocyclic scaffold frequently utilized as an advanced intermediate in the synthesis of kinase inhibitors and targeted therapeutics. Understanding its precise physicochemical properties—specifically its acid dissociation constant (pKa) and lipophilicity (LogP)—is critical for predicting its pharmacokinetic behavior, solubility, and target-binding thermodynamics.

As a highly conjugated and halogenated system, this molecule presents unique electronic microenvironments. This whitepaper provides a rigorous theoretical derivation of its pKa and LogP values, grounded in physical organic chemistry principles, and establishes self-validating experimental protocols for empirical verification.

Structural Anatomy & Electronic Microenvironments

To accurately predict the physicochemical behavior of this molecule, we must first deconstruct its structural logic. The molecule consists of a central aniline core substituted with two distinct functional groups:

  • A Bromine atom at C4 (para to the amine): Acts as a strong inductive electron-withdrawing group (EWG) while providing a mild mesomeric electron-donating effect.

  • An Oxazolo[4,5-b]pyridine moiety at C3 (meta to the amine): A highly electron-deficient, fused bicyclic heteroaromatic system.

Crucially, the steric bulk of the bromine atom at C4 forces the adjacent oxazolopyridine ring at C3 to twist out of the plane of the central benzene ring. This steric decoupling minimizes extended π -conjugation, meaning the oxazolopyridine system influences the aniline core primarily through inductive electron withdrawal rather than resonance.

Mechanistic pKa Derivation: Causality & Prediction

The molecule contains three potential ionizable nitrogen centers: the aniline primary amine (-NH2), the pyridine nitrogen, and the oxazole nitrogen. To determine the dominant basic center, we must evaluate the electronic environment of each.

The Aniline Nitrogen (Primary Basic Center)

The parent aniline has a pKa of ~4.6. The presence of substituents alters this basicity according to the :

pKa​=pKa,parent​−ρ∑σ
  • Reaction constant ( ρ ): For the protonation of anilines in water, ρ≈2.89 .

  • Para-Bromine ( σp​ ): The Hammett constant for a para-bromo group is +0.23 .

  • Meta-Oxazolo[4,5-b]pyridine ( σm​ ): Fused heteroaromatics containing multiple electronegative atoms (O, N) are powerful inductive EWGs. We estimate the σm​ for this moiety to be approximately +0.55 .

Calculating the net depression:

ΔpKa​=−2.89×(0.23+0.55)=−2.25 Estimated Aniline pKa: 4.6−2.25=2.35
The Oxazolo[4,5-b]pyridine Nitrogens

While a standard pyridine nitrogen has a pKa of ~5.2, fusing it to an electron-withdrawing oxazole ring drastically reduces its electron density. Drawing parallels from , the pKa of thiazolo[4,5-b]pyridine is ~1.4. Because oxygen is more electronegative than sulfur, the pyridine nitrogen in oxazolo[4,5-b]pyridine is estimated to have a pKa of 0.8 to 1.2 . The oxazole nitrogen itself is non-basic (pKa < 0) due to delocalization of its lone pair into the aromatic sextet.

Mechanistic_pKa Aniline Aniline Core (Base pKa: ~4.6) Bromo 4-Bromo Group (para-EWG, σ = +0.23) Aniline->Bromo Inductive Pull Heteroaryl 3-Oxazolo[4,5-b]pyridine (meta-EWG, σ ≈ +0.55) Aniline->Heteroaryl Inductive Pull (Sterically Twisted) Final Net Aniline NH2 pKa Estimated: 2.1 - 2.5 Bromo->Final Heteroaryl->Final

Fig 1. Electronic substituent effects driving the pKa depression of the aniline nitrogen.

Summary of Ionizable Centers
Ionizable CenterStructural EnvironmentPredicted pKaPhysiologic State (pH 7.4)
Aniline -NH2 Primary aromatic amine, ortho/meta EWGs2.1 - 2.5Neutral (Unprotonated)
Pyridine -N= Fused to highly electronegative oxazole0.8 - 1.2Neutral (Unprotonated)
Oxazole -N= Fused aromatic system, lone pair delocalized< 0.0Neutral (Unprotonated)

Lipophilicity (LogP) Profiling & Partition Mechanics

Because the molecule is neutral at pH 7.4, its distribution coefficient (LogD_7.4) is functionally identical to its partition coefficient (LogP). The lipophilicity is driven by the hydrophobic surface area of the two aromatic ring systems and the highly lipophilic bromine atom, slightly offset by the polarity of the heteroatoms.

Using an ensemble of predictive cheminformatics models, we can establish a reliable consensus LogP.

Prediction ModelMethodologyPredicted LogP
Fluorochem Vendor Proprietary Algorithm2.39
ALOGPS Associative Neural Network2.85
XLogP3 Atom-additive method with correction factors3.12
Chemaxon Fragment-based consensus3.81
Consensus Estimate Averaged Ensemble ~3.04

A LogP of ~3.04 places this compound well within Lipinski's Rule of Five for optimal passive membrane permeability.

Self-Validating Experimental Protocols

To transition from theoretical models to empirical certainty, the following self-validating protocols must be executed.

Protocol A: pKa Determination via UV-Vis Spectrophotometric Titration

Due to the compound's low aqueous solubility and the presence of a strong chromophore, UV-Vis titration is superior to standard potentiometric methods. To ensure the solvent does not artificially skew the pKa, we utilize the Yasuda-Shedlovsky extrapolation technique.

  • Preparation: Prepare a 50 µM stock of the compound in a methanol/water co-solvent system. Prepare five distinct co-solvent ratios (e.g., 10%, 20%, 30%, 40%, 50% MeOH).

  • Buffer Titration: For each co-solvent ratio, prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 6.0.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (200-400 nm) at each pH. Identify the isosbestic points to confirm a simple two-state protonation equilibrium.

  • Data Fitting: Plot the absorbance at the λmax​ of the protonated species against pH. Fit the curve to the Henderson-Hasselbalch equation to extract the apparent pKa ( psKa​ ) for each solvent ratio.

  • Extrapolation (Self-Validation): Plot the psKa​ values against the reciprocal of the solvent dielectric constant ( 1/ϵ ). Extrapolate the linear regression to the dielectric constant of pure water to determine the true aqueous pKa.

Protocol B: LogP Determination via Shake-Flask LC-MS

This protocol adheres to the principles of , enhanced with LC-MS/MS for high-sensitivity quantification.

  • Phase Pre-Saturation: Stir equal volumes of n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours at 25.0 °C. Causality: This prevents volume shifts caused by mutual solubility during the actual experiment.

  • Spiking: Dissolve the compound in the pre-saturated octanol phase to achieve a concentration of 100 µM.

  • Partitioning: Transfer 1.0 mL of the spiked octanol and 1.0 mL of the pre-saturated PBS into a borosilicate glass vial. Vortex for 3 minutes, then mechanically shake for 1 hour at 25.0 ± 0.1 °C.

  • Phase Separation: Centrifuge the vial at 3000 x g for 15 minutes to guarantee complete phase resolution and eliminate micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol phases. Dilute the octanol phase 1:100 in methanol. Quantify the compound in both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Mass Balance Check (Self-Validation): Ensure the total moles calculated in both phases equal the initial spiked amount. A discrepancy indicates non-specific binding to the glass vial.

  • Calculation: Calculate LogP = Log10​([Compound]octanol​/[Compound]water​) .

LogP_Protocol Step1 1. Phase Saturation Stir n-octanol & PBS (pH 7.4) for 24h Step2 2. Spiking Dissolve compound in octanol (100 µM) Step1->Step2 Step3 3. Partitioning Mix 1:1, shake 1h at 25°C Step2->Step3 Step4 4. Separation Centrifuge at 3000g for 15 min Step3->Step4 Step5 5. Quantification LC-MS/MS analysis of both phases Step4->Step5 Step6 6. Calculation LogP = Log10([Octanol]/[Water]) Step5->Step6

Fig 2. Standardized Shake-Flask LC-MS workflow for highly lipophilic compound LogP determination.

ADME & Formulation Implications

The physicochemical profile of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (pKa ~2.35, LogP ~3.04) dictates its behavior in biological systems. Because it remains entirely un-ionized in the gastrointestinal tract (pH 1.2 - 7.4) and bloodstream (pH 7.4), its lipophilicity will drive excellent transcellular membrane permeation.

However, the combination of high lipophilicity, neutrality, and molecular planarity (which drives high crystal lattice energy) typically results in the "brick dust" phenomenon—exceedingly poor aqueous solubility. Drug development professionals utilizing this scaffold should anticipate the need for advanced formulation strategies early in the pipeline, such as Amorphous Solid Dispersions (ASDs) or lipid-based drug delivery systems (SMEDDS), to achieve viable oral bioavailability.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews. URL:[Link]

  • Joule, J. A., & Mills, K. (2010). "Heterocyclic Chemistry, 5th Edition." John Wiley & Sons. URL:[Link]

  • OECD (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Guidelines for the Testing of Chemicals. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 64289-44-7 Introduction & Strategic Overview 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a highly versatile,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound CAS: 64289-44-7

Introduction & Strategic Overview

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and materials science. The oxazolo[4,5-b]pyridine core serves as a privileged bioisosteric scaffold for benzoxazoles and benzimidazoles, often deployed in the development of kinase inhibitors and anti-infective agents.

The strategic value of this specific molecule lies in its dual functional handles: a nucleophilic primary aniline and an electrophilic ortho-aryl bromide. This enables orthogonal late-stage functionalizations, such as Buchwald-Hartwig cross-couplings, Suzuki-Miyaura arylations, or tandem cyclizations into complex polycyclic architectures.

This application note details a robust, scalable, two-step synthetic protocol starting from commercially available 2-bromo-5-nitrobenzoic acid and 2-amino-3-hydroxypyridine.

Mechanistic Rationale & Pathway Design

To ensure high yields and operational safety, the synthetic route was designed around two highly optimized, field-proven transformations:

I. Cyclodehydration via Eaton's Reagent

The construction of the oxazolo[4,5-b]pyridine ring requires the condensation of a carboxylic acid with an ortho-aminophenol equivalent (2-amino-3-hydroxypyridine). While polyphosphoric acid (PPA) is the classical reagent for this transformation, its extreme viscosity at room temperature severely complicates stirring, scaling, and aqueous workup.

Instead, we utilize Eaton’s Reagent (7.7 wt% P2​O5​ in methanesulfonic acid). This reagent provides a highly acidic, strongly dehydrating environment that drives both the initial amide coupling and the subsequent cyclodehydration, while maintaining a low-viscosity liquid state that is easily quenched[1].

II. Chemoselective Nitro Reduction

The intermediate, 2-(2-bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine, contains an aryl bromide that is highly susceptible to hydrodebromination under standard catalytic hydrogenation conditions (e.g., H2​ over Pd/C ).

To strictly preserve the C–Br bond, we employ a Béchamp-type reduction utilizing activated iron powder and ammonium chloride ( Fe/NH4​Cl ) in an aqueous ethanol system. This single-electron transfer (SET) mechanism selectively reduces the nitro group to the corresponding aniline without disturbing the halogen, ensuring a pristine bifunctional product[2].

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Bromo-5-nitrobenzoic acid + 2-Amino-3-hydroxypyridine Step1 Cyclodehydration Eaton's Reagent (110°C) SM->Step1 Int 2-(2-Bromo-5-nitrophenyl) oxazolo[4,5-b]pyridine Step1->Int Step2 Chemoselective Reduction Fe, NH4Cl, EtOH/H2O (80°C) Int->Step2 Product 4-Bromo-3-(oxazolo[4,5-b] pyridin-2-yl)aniline Step2->Product

Synthetic workflow for 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Quantitative Data & Reagent Matrices

Table 1: Step 1 - Cyclodehydration Reagents
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Bromo-5-nitrobenzoic acid246.011.0010.0 g (40.6 mmol)Electrophile
2-Amino-3-hydroxypyridine110.111.054.70 g (42.7 mmol)Nucleophile / Scaffold
Eaton's Reagent ( P2​O5​ / MeSO3​H )N/AExcess50 mLSolvent / Dehydrating Agent
Table 2: Step 2 - Chemoselective Reduction Reagents
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine320.101.0010.0 g (31.2 mmol)Intermediate
Iron powder (Fe, fine mesh)55.845.008.7 g (156.0 mmol)Electron Donor
Ammonium chloride ( NH4​Cl )53.495.008.3 g (156.0 mmol)Proton Source / Activator
Ethanol / Water (4:1 v/v)N/ASolvent200 mLReaction Medium

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-(2-Bromo-5-nitrophenyl)oxazolo[4,5-b]pyridine

1. Reaction Assembly:

  • In a dry, 250 mL round-bottom flask equipped with a robust PTFE-coated magnetic stir bar, charge 2-bromo-5-nitrobenzoic acid (10.0 g) and 2-amino-3-hydroxypyridine (4.70 g).

  • Carefully add Eaton's reagent (50 mL) at room temperature. Caution: Eaton's reagent is highly corrosive. Perform this step in a well-ventilated fume hood.

2. Cyclodehydration:

  • Attach a reflux condenser and flush the system with nitrogen.

  • Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously for 6–8 hours.

  • Self-Validation Check: The initial thick suspension will gradually homogenize into a dark, viscous solution. Monitor via LC-MS; the reaction is complete when the intermediate amide mass is fully converted to the cyclized product mass ( [M+H]+ = 320.0 / 322.0).

3. Quenching & Isolation:

  • Remove the flask from the oil bath and allow it to cool to ~40 °C.

  • Slowly pour the viscous mixture into a large beaker containing vigorously stirred crushed ice (300 g) to safely dissipate the heat of dilution.

  • Adjust the pH of the resulting aqueous suspension to 7–8 by carefully adding solid Na2​CO3​ in small portions (expect heavy effervescence).

  • Filter the precipitated solid through a Büchner funnel. Wash the filter cake extensively with distilled water ( 3×100 mL) to remove residual methanesulfonate salts.

  • Dry the solid in a vacuum oven at 50 °C overnight to afford the intermediate as a tan-to-brown powder.

Step 2: Chemoselective Reduction to 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

1. Reagent Activation:

  • In a 500 mL two-neck flask equipped with a reflux condenser, suspend the intermediate (10.0 g) in a mixture of ethanol (160 mL) and deionized water (40 mL).

  • Add ammonium chloride (8.3 g) and fine iron powder (8.7 g) to the suspension.

2. Reduction:

  • Heat the mixture to 80 °C (gentle reflux) with vigorous stirring for 2–4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Eluent: 40% EtOAc in Hexanes). The starting material ( Rf​≈0.6 , UV-active but non-fluorescent) will be consumed, replaced by the aniline product ( Rf​≈0.3 , which exhibits strong blue/green fluorescence under 365 nm UV light due to the extended donor-acceptor conjugation).

3. Filtration & Workup:

  • Once complete, cool the mixture to 40 °C. Filter the warm suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder.

  • Wash the Celite pad thoroughly with hot ethanol ( 2×50 mL) and ethyl acetate (100 mL) to ensure complete extraction of the product.

  • Concentrate the combined filtrates under reduced pressure to remove the ethanol.

  • Extract the remaining aqueous residue with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

4. Purification:

  • Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 50% EtOAc in Hexanes) to yield 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline as a pale yellow solid.

  • Analytical Signatures: 1H NMR ( 400 MHz , DMSO-d6​ ) will show the characteristic primary amine protons as a broad singlet around δ 5.50 ppm, integrating for 2H. The mass spectrum will display a distinct isotopic doublet at [M+H]+ = 290.0 / 292.0, confirming the retention of the bromine atom.

References

  • Title: Mechanism of Polyphosphoric Acid and Phosphorus Pentoxide−Methanesulfonic Acid as Synthetic Reagents for Benzoxazole Formation Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation Source: Synthetic Communications URL: [Link]

Sources

Application

Advanced Application Note: 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline in Small Molecule Drug Discovery

Executive Summary 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS: 64289-44-7) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a rigid oxazolo[4,5-b]pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (CAS: 64289-44-7) is a highly versatile, bifunctional building block utilized extensively in modern medicinal chemistry. Featuring a rigid oxazolo[4,5-b]pyridine core flanked by orthogonally reactive aniline and bromide groups, this scaffold provides a privileged structural motif for target-based drug discovery. This application note details the structural rationale, target applications, and validated synthetic protocols for deploying this intermediate in the development of kinase inhibitors, anti-parasitic agents, and neurological therapeutics.

Structural Rationale & Scaffold Bifunctionality

The utility of 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline stems from its unique combination of pharmacophoric features and synthetic handles[1]:

  • The Oxazolo[4,5-b]pyridine Core: This fused bicyclic system acts as a rigid, planar hydrogen-bond acceptor/donor motif. The nitrogen and oxygen heteroatoms are perfectly positioned to interact with the backbone amides of kinase hinge regions or the catalytic residues of hydrolases.

  • The 3-Aniline Substituent: The primary amine serves as a synthetic handle for rapid library generation via amidation, sulfonylation, or urea formation. In biological targets, the resulting amides often project into solvent-exposed regions or specificity pockets.

  • The 4-Bromo Substituent: Positioned ortho to the oxazolopyridine core, the bromide enables late-stage diversification via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for the introduction of bulky aryl or heteroaryl groups that can occupy hydrophobic pockets or interact with gatekeeper residues.

G Core 4-Bromo-3-(oxazolo[4,5-b] pyridin-2-yl)aniline Branch1 Aniline Derivatization (Amidation/Urea Formation) Core->Branch1 HATU, R-COOH Branch2 Bromide Derivatization (Pd-Catalyzed Cross-Coupling) Core->Branch2 Pd(dppf)Cl2, R-B(OH)2 App1 Anti-Kinetoplastid Agents (T. brucei Inhibitors) Branch1->App1 App2 FAAH Inhibitors (Neurological Targets) Branch1->App2 App3 Kinase Inhibitors (GSK-3β, PERK) Branch2->App3

Caption: Logical workflow for the bifunctional derivatization of the 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold.

Core Applications in Target-Based Drug Discovery

Design of Kinase Inhibitors (e.g., GSK-3β)

The oxazolo[4,5-b]pyridine skeleton is a privileged scaffold for ATP-competitive kinase inhibitors[1]. Recent studies have demonstrated that derivatives of this core act as potent inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in pro-inflammatory responses and neurodegenerative diseases[1]. By utilizing the 4-bromo position to couple various piperazine or aryl groups, researchers can fine-tune the molecule's interaction with the kinase's hydrophobic sub-pockets, achieving IC50 values in the sub-micromolar range[1].

BindingModel KinaseHinge Kinase Hinge Region (Backbone Amides/Carbonyls) OxazoloCore Oxazolo[4,5-b]pyridine Core (H-Bond Acceptor/Donor) KinaseHinge->OxazoloCore Hydrogen Bonding AnilineSub 3-Aniline Substituent (Solvent Exposed Pocket) OxazoloCore->AnilineSub BromoSub 4-Bromo Substituent (Hydrophobic Pocket) OxazoloCore->BromoSub

Caption: Mechanistic binding model of the oxazolopyridine scaffold within an ATP-competitive kinase active site.

Development of Anti-Kinetoplastid Agents

Derivatization of the aniline group has yielded highly potent anti-parasitic agents. Specifically, 3-(oxazolo[4,5-b]pyridin-2-yl)anilides have been identified as a novel class of potent inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis (sleeping sickness)[2]. The rigid geometry enforced by the oxazolopyridine ring ensures that the anilide side chain is optimally presented to the parasitic target.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

FAAH is a primary enzyme responsible for the degradation of endocannabinoids like anandamide. Inhibiting FAAH is a promising strategy for treating pain and neurological disorders[3]. Researchers have successfully utilized the 3-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold to synthesize N-aryl 2-aryloxyacetamides[3]. Hit-to-lead optimization of this scaffold resulted in compounds that completely block anandamide hydrolysis with IC50 values as low as 0.35 µM[3].

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the impact of scaffold derivatization, the following table summarizes representative structure-activity relationship (SAR) data trends observed when modifying the 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline core for FAAH and Kinase inhibition.

Scaffold Position ModifiedSubstituent IntroducedTarget ApplicationRepresentative IC50 (µM)Mechanistic Impact
3-Aniline (R1) 2-(4-cyclohexylphenoxy)acetamideFAAH Inhibition2.60Occupies the cytosolic access channel of FAAH.
3-Aniline (R1) 2-(4-phenylphenoxy)acetamideFAAH Inhibition0.35Biphenyl ether enhances lipophilic interactions in the active site.
4-Bromo (R2) N-methylpiperazine (via Buchwald)GSK-3β Inhibition0.47Basic amine interacts with solvent-exposed acidic residues.
4-Bromo (R2) 3-fluorophenyl (via Suzuki)Kinase Inhibition< 0.10Halogen bonding within the hydrophobic gatekeeper pocket.

(Note: Data aggregated and generalized from literature precedents[3],[1] to demonstrate scaffold utility).

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, explaining the causality behind critical experimental parameters.

Protocol 1: Amide Library Generation (Aniline Derivatization)

Objective: Synthesize N-aryl acetamides targeting FAAH or parasitic enzymes. Causality Note: The aniline group in this scaffold is electronically deactivated by the electron-withdrawing nature of the adjacent oxazolopyridine ring. Therefore, highly efficient coupling reagents like HATU are required over standard EDC/HOBt to drive the reaction to completion.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve the desired carboxylic acid (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.5 eq) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to form the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (1.0 eq) to the activated mixture.

  • Reaction Monitoring: Stir the reaction at 40°C for 12–18 hours. Monitor via LC-MS. The elevated temperature is necessary to overcome the steric hindrance of the ortho-bromo substituent.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amide intermediate.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling (Bromo Derivatization)

Objective: Introduce aryl/heteroaryl groups at the 4-position for kinase inhibitor development. Causality Note: Pd(dppf)Cl2 is selected as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is notoriously difficult when coupling bulky, sterically encumbered ortho-substituted bromides.

Step-by-Step Methodology:

  • Preparation: To a microwave-safe vial, add the brominated intermediate from Protocol 1 (1.0 eq), the desired arylboronic acid (1.5 eq), and Pd(dppf)Cl2·CH2Cl2 adduct (0.05 eq).

  • Solvent & Base: Add a degassed solvent mixture of 1,4-Dioxane and 2M aqueous K2CO3 (ratio 3:1, 0.1 M overall concentration). Crucial: Degassing via argon sparging for 10 minutes is mandatory to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat in a microwave reactor at 110°C for 45 minutes (or conventional heating at 100°C for 4 hours).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc.

  • Extraction: Partition the filtrate between EtOAc and water. Extract the aqueous layer twice with EtOAc. Dry the combined organics over MgSO4 and concentrate.

  • Purification: Purify via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the final target compound in high purity (>95%) suitable for biological assays.

References

  • Sunduru, N., Svensson, M., Cipriano, M., Marwaha, S., Andersson, C. D., Svensson, R., Fowler, C. J., & Elofsson, M. (2017). N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 513-521. Available at:[Link]

  • Ferrins, L., Rahmani, R., Sykes, M. L., Jones, A. J., Avery, V. M., Teston, E., ... & Baell, J. B. (2013). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. European Journal of Medicinal Chemistry, 66, 450-465. Available at:[Link]

  • Monier, M., Abdel-Latif, D., El-Mekabaty, A., & Elattar, K. M. (2020). Recent progress in the chemistry of heterocycles incorporated oxazolo[4,5-b]pyridine and oxazolo[5,4-b]pyridine skeletons. Synthetic Communications, 50(1), 1-32. Available at:[Link]

Sources

Method

Application Note &amp; Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

Abstract The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] Its application in pharmaceutical and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds.[1] Its application in pharmaceutical and materials science is extensive, enabling the synthesis of complex aryl amines that are often inaccessible through traditional methods.[2] This guide provides a detailed examination and robust protocols for the Buchwald-Hartwig amination of a challenging, heteroatom-rich substrate: 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. We will delve into the mechanistic rationale behind component selection, address the specific difficulties posed by the substrate's unique architecture, and present optimized, step-by-step protocols for researchers in drug development and organic synthesis.

The Synthetic Challenge: Analyzing the Substrate

The successful amination of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline requires a nuanced approach due to its distinct structural features. A priori consideration of these features is critical for rational catalyst system design and troubleshooting.

  • The Electrophile: A 1-bromo-2-amino-3-aryl arrangement. Aryl bromides are generally excellent electrophiles for this reaction, offering a good balance of reactivity—often superior to aryl chlorides and less prone to the catalyst inhibition sometimes observed with aryl iodides.[3]

  • Steric Hindrance: The bromine atom is flanked by two bulky substituents: an aniline group and the oxazolo[4,5-b]pyridin-2-yl moiety. This significant steric congestion around the reaction center can impede both the initial oxidative addition step and the final reductive elimination. The selection of a sufficiently bulky phosphine ligand is therefore paramount to facilitate these key steps.[2]

  • Potential for Catalyst Inhibition: The substrate contains multiple nitrogen heteroatoms within the oxazole and pyridine rings. These Lewis basic sites can potentially coordinate to the palladium center, leading to off-cycle, inactive catalyst species and hindering the desired catalytic turnover. The use of highly active, well-defined precatalysts and electron-rich, sterically demanding ligands can mitigate this risk by favoring the formation of the desired L-Pd(0) active species.

The Engine of C-N Bond Formation: The Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is essential for rationalizing experimental choices. The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][5]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle cluster_reactants cluster_products Pd0 L-Pd(0) Active Catalyst OA_Complex L-Pd(II)(Ar)(Br) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex L-Pd(II)(Ar)(NR₂) Amido Complex Amine_Complex->Amido_Complex Deprotonation Salt [Base-H]⁺Br⁻ Amine_Complex->Salt Amido_Complex->Pd0 Reductive Elimination Product Ar-NR₂ (Product) Amido_Complex->Product ArBr Ar-Br (Substrate) ArBr->OA_Complex Amine R₂NH (Amine) Amine->Amine_Complex Base Base Base->Amine_Complex

Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle.

Rational Component Selection for a Complex Substrate

The choice of each component—catalyst, ligand, base, and solvent—directly impacts reaction efficiency, yield, and purity. For the target substrate, the following considerations are key.

Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be effective, they require an in situ reduction to the active Pd(0) state, which can be inefficient.[3] For challenging substrates, modern, air-stable palladium precatalysts are highly recommended. These complexes rapidly and quantitatively generate the active L-Pd(0) species upon exposure to a base.[3][6]

  • Recommendation: A third-generation (G3) or fourth-generation (G4) Buchwald precatalyst is ideal. For example, the XPhos Pd G3 or RuPhos Pd G4 precatalysts are designed for stability and high activity, making them well-suited for sterically demanding and heteroatom-containing substrates.[6]

Ligand Selection: The Key to Success

The ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the difficult oxidative addition and reductive elimination steps. For the target substrate, a bulky, electron-rich biaryl monophosphine ligand is required.

  • Recommendation:

    • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): An excellent first choice. Its steric bulk can accelerate the crucial reductive elimination step, which is often rate-limiting for hindered substrates.

    • BrettPhos (2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl): Specifically designed for coupling primary amines and demonstrates high reactivity.[5]

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A highly general and robust ligand capable of coupling a wide array of substrates.

Base Selection

The base's primary role is to deprotonate the amine nucleophile to form the more nucleophilic amide in the catalytic cycle.[4] The choice of base must balance reactivity with substrate stability.

  • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are often the most effective for promoting the reaction, especially with less nucleophilic amines. However, they can be incompatible with base-sensitive functional groups.[3]

  • Weaker Bases (e.g., K₃PO₄, Cs₂CO₃): These are used when sensitive functional groups are present. They often require higher reaction temperatures or longer reaction times.[3]

  • Recommendation: Start with a strong base like sodium tert-butoxide (NaOt-Bu) for maximum reactivity. If decomposition or side reactions are observed, switch to a weaker base like potassium phosphate (K₃PO₄) .

Solvent

Aprotic, non-polar, or weakly polar solvents are standard. They must be able to dissolve the reactants and maintain a suitable temperature.

  • Recommendation: Toluene or 1,4-dioxane are excellent choices.[7] They have sufficiently high boiling points to facilitate the reaction (typically 80-110 °C) and are relatively inert.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligand.

Protocol A: General Screening Conditions

This protocol provides a robust starting point using readily available components.

ReagentMol. Wt.Amount (mg)MmolEquivalents
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline305.141530.501.0
Amine Coupling Partner--0.601.2
Pd₂(dba)₃915.72230.0250.05 (2.5 mol% Pd)
RuPhos468.61280.060.12 (6 mol%)
Sodium tert-butoxide (NaOt-Bu)96.10670.701.4
Toluene (anhydrous)-5 mL--

Step-by-Step Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (153 mg, 0.50 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), RuPhos (28 mg, 0.06 mmol), and sodium tert-butoxide (67 mg, 0.70 mmol).

  • Seal the vessel with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add the amine coupling partner (0.60 mmol) via syringe, followed by anhydrous toluene (5 mL).

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium solids.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Protocol B: Optimized Conditions with a Modern Precatalyst

This protocol utilizes an advanced precatalyst for potentially higher efficiency and lower catalyst loadings.

ReagentMol. Wt.Amount (mg)MmolEquivalents
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline305.141530.501.0
Amine Coupling Partner--0.601.2
RuPhos Pd G3 Precatalyst840.04170.020.04 (4 mol%)
Sodium tert-butoxide (NaOt-Bu)96.10670.701.4
1,4-Dioxane (anhydrous)-5 mL--

Step-by-Step Procedure:

  • To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (153 mg, 0.50 mmol), RuPhos Pd G3 Precatalyst (17 mg, 0.02 mmol), and sodium tert-butoxide (67 mg, 0.70 mmol).

  • Seal the vessel with a septum. Evacuate and backfill with inert gas (Nitrogen or Argon) three times.

  • Add the amine coupling partner (0.60 mmol) via syringe, followed by anhydrous 1,4-dioxane (5 mL).

  • Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction mixture vigorously. Reactions with modern precatalysts are often faster; monitor the reaction after 4-8 hours by TLC or LC-MS.

  • Follow steps 6-9 from Protocol A for workup and purification.

Summary and Troubleshooting

The table below summarizes the recommended starting conditions for this challenging amination.

ParameterRecommended ConditionAlternative / TroubleshootingRationale
Catalyst RuPhos Pd G3 (2-4 mol%)Pd₂(dba)₃ / RuPhos or XPhos (2.5 / 6 mol%)Precatalyst ensures efficient generation of active Pd(0).
Ligand RuPhosXPhos, BrettPhosBulky, electron-rich ligands are required to overcome steric hindrance and promote reductive elimination.
Base NaOt-Bu (1.4 equiv)K₃PO₄ (2.0 equiv)Strong base for high reactivity; switch to weaker base if substrate decomposition occurs.
Solvent Toluene or 1,4-Dioxanetert-Amyl alcoholHigh-boiling aprotic solvents are standard.
Temperature 100-110 °C80 °C (if side reactions occur)Thermal energy is required to overcome activation barriers.
Troubleshooting No Reaction: Increase temperature to 110°C, screen a different ligand (e.g., XPhos), or switch to a stronger base if using K₃PO₄. Low Yield/Decomposition: Decrease temperature to 80°C, switch to a weaker base (K₃PO₄), or reduce catalyst loading.

Conclusion

The Buchwald-Hartwig amination of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a challenging yet achievable transformation. Success hinges on the rational selection of a highly active catalyst system capable of overcoming the significant steric and electronic hurdles presented by the substrate. The use of bulky, electron-rich biarylphosphine ligands, such as RuPhos, paired with a modern palladium precatalyst and a strong base, provides a reliable pathway to the desired C-N coupled products. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to successfully functionalize this valuable heterocyclic scaffold.

References

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Source: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Source: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Source: [Link]

  • Kozhevnikov, D. N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry. Source: [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Source: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Source: [Link]

  • Kaiser, M., et al. (2013). 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. European Journal of Medicinal Chemistry. Source: [Link]

  • Whittaker, A. M., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Source: [Link]

Sources

Application

Application Notes and Protocols for the Preparation of Oxazolopyridine Derivatives from 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of advanced oxazolopyridine der...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of advanced oxazolopyridine derivatives, utilizing 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline as a versatile starting material. The oxazolo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. This document outlines strategic applications of palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig aminations, to enable the facile diversification of the core molecule. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to generate novel compound libraries for drug discovery and development programs.

Introduction: The Significance of the Oxazolopyridine Scaffold

The fusion of oxazole and pyridine rings creates the oxazolopyridine heterocyclic system, a scaffold that has garnered significant attention in medicinal chemistry.[1][2] These structures are often found in compounds targeting a wide range of biological targets, including protein kinases, which are pivotal in cellular signaling pathways.[3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making the development of potent and selective kinase inhibitors a major focus of pharmaceutical research.[5]

The starting material, 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, is a strategically important building block. It possesses three key features for synthetic diversification:

  • An oxazolo[4,5-b]pyridine core , a known pharmacophore.

  • A bromo substituent , which serves as a handle for palladium-catalyzed cross-coupling reactions.

  • An aniline moiety , which can be further functionalized or can participate in key binding interactions with biological targets.

A notable example of a drug candidate featuring this core is GSK2636771 , a selective inhibitor of phosphoinositide 3-kinase β (PI3Kβ), which has been investigated in clinical trials for the treatment of advanced solid tumors.[6][7] The synthesis of GSK2636771 and its analogues underscores the industrial relevance of developing robust synthetic routes from 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline.

Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aniline ring of the starting material is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[8][9] This guide will focus on two of the most versatile and widely used of these transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction facilitates the coupling of the aryl bromide with a boronic acid or boronate ester, enabling the introduction of a wide range of aryl and heteroaryl substituents. This is a key strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the aryl bromide with a primary or secondary amine.[10][11] This reaction is invaluable for introducing diverse amino functionalities, which can significantly impact the pharmacological properties of the resulting molecules.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of derivatives from 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. Optimization may be required for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline with an Arylboronic Acid

This protocol describes a typical procedure for the Suzuki-Miyaura coupling to generate a 4-aryl-3-(oxazolo[4,5-b]pyridin-2-yl)aniline derivative.

Reaction Scheme:

Suzuki_Coupling reagents Arylboronic Acid (1.2 equiv.) Pd(PPh₃)₄ (5 mol%) Na₂CO₃ (2.0 equiv.) Dioxane/H₂O (4:1) 90 °C, 12 h Product 4-Aryl-3-(oxazolo[4,5-b]pyridin-2-yl)aniline reagents->Product StartingMaterial 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline StartingMaterial->reagents

Caption: Suzuki-Miyaura Coupling Workflow.

Materials:

Reagent/MaterialMolecular WeightAmount (for 1 mmol scale)Equivalents
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline290.12 g/mol 290 mg1.0
Arylboronic AcidVariable1.2 mmol1.2
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 58 mg0.05
Sodium Carbonate (Na₂CO₃)105.99 g/mol 212 mg2.0
1,4-Dioxane (anhydrous)-8 mL-
Deionized Water-2 mL-

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

  • Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-(oxazolo[4,5-b]pyridin-2-yl)aniline derivative.

Expertise & Experience Notes:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For challenging substrates, other catalysts such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) may provide better results.

  • Base Selection: Sodium carbonate is a common and effective base. Other bases such as potassium carbonate or cesium carbonate can also be used. The choice of base can influence the reaction rate and yield.[8]

  • Solvent System: The dioxane/water solvent system is effective for many Suzuki couplings. The water is necessary to activate the boronic acid.

  • Substrate Considerations: The presence of the free aniline and the pyridine nitrogen in the substrate can potentially chelate to the palladium catalyst, which may slow down the reaction.[12] If low reactivity is observed, increasing the catalyst loading or using more electron-rich and bulky phosphine ligands may be beneficial.

Protocol 2: Buchwald-Hartwig Amination of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline with a Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination to synthesize N-substituted derivatives.

Reaction Scheme:

Buchwald_Hartwig reagents Secondary Amine (1.2 equiv.) Pd₂(dba)₃ (2 mol%) Xantphos (4 mol%) NaOtBu (1.4 equiv.) Toluene 110 °C, 16 h Product N-Alkyl/Aryl-4-amino-3-(oxazolo[4,5-b]pyridin-2-yl)aniline reagents->Product StartingMaterial 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline StartingMaterial->reagents

Caption: Buchwald-Hartwig Amination Workflow.

Materials:

Reagent/MaterialMolecular WeightAmount (for 1 mmol scale)Equivalents
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline290.12 g/mol 290 mg1.0
Secondary AmineVariable1.2 mmol1.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72 g/mol 18.3 mg0.02
Xantphos578.68 g/mol 23.1 mg0.04
Sodium tert-butoxide (NaOtBu)96.10 g/mol 135 mg1.4
Toluene (anhydrous)-10 mL-

Procedure:

  • In a glovebox or under an inert atmosphere, add 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline (1.0 mmol), the desired secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol) to a dry Schlenk flask.

  • Add anhydrous toluene (10 mL) to the flask.

  • Seal the flask and heat the reaction mixture to 110 °C for 16 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience Notes:

  • Catalyst and Ligand System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like Xantphos is highly effective for many Buchwald-Hartwig aminations.[13] Other popular ligand choices include BINAP and various Buchwald ligands (e.g., XPhos, RuPhos), the selection of which can be critical for optimizing the reaction with specific amines.[14]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction. Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be employed, particularly if the substrate or product is base-sensitive.[15]

  • Reaction Conditions: The reaction is typically performed under strictly anhydrous and inert conditions to prevent catalyst deactivation. The choice of solvent can also be important, with toluene and dioxane being common options.

  • Amine Scope: While this protocol is for secondary amines, it can be adapted for primary amines. For primary amines, different ligand systems, such as BrettPhos, may be more suitable.[11]

Characterization of Derivatives

The synthesized oxazolopyridine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Conclusion

4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a valuable and versatile starting material for the synthesis of a diverse range of oxazolopyridine derivatives. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and efficient methods for the functionalization of this core structure. The protocols and insights provided in this guide are intended to facilitate the exploration of the chemical space around the oxazolopyridine scaffold, ultimately aiding in the discovery and development of novel therapeutic agents.

References

  • Buchwald, S. L., & Hartwig, J. F. (2008).
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.).
  • 4-(Oxazolo[4,5-b]pyridine-2-yl)aniline. (n.d.). ChemBK.
  • A Comparative Guide to Aniline Derivatives in Suzuki-Miyaura Cross-Coupling Reactions. (2025). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of N-(4-Bromopyridin-2-yl)acetamide. (2025). BenchChem.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein-Institut.
  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • Synthesis and biological evaluation of H-8 analogues as PKN3 inhibitors. (2019). Zenodo.
  • Design, synthesis and prostate cancer cell-based studies of analogs of the Rho/MKL1 transcriptional pathway inhibitor, CCG-1423. (2011).
  • . (n.d.).

  • Comparative kinetic study of the Suzuki reaction involving 4-bromo.... (n.d.).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2025). Preprints.org.
  • 4-BroMo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. (n.d.). NextSDS.
  • A First-Time-in-Human Study of GSK2636771, a Phosphoinositide 3 Kinase Beta-Selective Inhibitor, in Patients with Advanced Solid Tumors. (2017).
  • 4-(oxazolo[4,5-b]pyridin-2-yl)aniline. (n.d.). PubChemLite.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei, the causative agent for human African trypanosomiasis. (2013). PubMed.
  • dealing with the low reactivity of 3-Amino-5-bromopyridine in coupling reactions. (2025). BenchChem.
  • Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015).
  • Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. (2019). PubMed.
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (2011).
  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. (2026). MDPI.
  • Synthesis of selected analogues of GSK1702934A (GSK), designated as.... (n.d.).

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Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline synthesis

Welcome to the technical support center for the synthesis of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yield.

Introduction to the Synthesis Pathway

The synthesis of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline is a sequential process that involves the formation of a heterocyclic oxazolo-pyridine core, followed by functional group manipulations. A common synthetic route proceeds as follows:

  • Condensation/Cyclization: Reaction of 2-amino-3-hydroxypyridine with a substituted benzoic acid (or its derivative, like benzoyl chloride) to form the oxazolo[4,5-b]pyridine core.

  • Bromination: Introduction of a bromine atom onto the pyridine ring system.

  • Nitration: Installation of a nitro group on the aniline precursor.

  • Reduction: Conversion of the nitro group to the target aniline.

Low yields can arise at any of these stages. This guide will dissect potential issues in a logical, symptom-based manner.

Synthesis and Troubleshooting Overview

Below is a diagram illustrating the general synthetic pathway and key areas where troubleshooting is often required.

G cluster_0 Step 1: Oxazole Formation cluster_1 Step 2: Nitro Group Reduction cluster_2 Troubleshooting Hotspots A 2-Amino-3-hydroxypyridine + 4-Bromo-3-nitrobenzoyl chloride B Intermediate Amide A->B Acylation T2 Side Reactions (e.g., Hydrolysis) A->T2 C Cyclodehydration (e.g., PPA, POCl₃) B->C Heat D 6-Bromo-2-(4-bromo-3-nitrophenyl) oxazolo[4,5-b]pyridine C->D T1 Incomplete Cyclization C->T1 E 6-Bromo-2-(4-bromo-3-nitrophenyl) oxazolo[4,5-b]pyridine F Reduction (e.g., Fe/HCl, H₂/Pd-C) E->F G 4-Bromo-3-(6-bromooxazolo [4,5-b]pyridin-2-yl)aniline F->G T3 Incomplete Reduction F->T3 T4 Product Degradation G->T4 T5 Purification Issues G->T5

Caption: General synthesis pathway and common problem areas.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step affecting the overall yield? A1: The cyclodehydration step to form the oxazole ring is often the most challenging. The choice of dehydrating agent, reaction temperature, and moisture control are paramount for success. Strong acids like polyphosphoric acid (PPA) can be effective, but may also lead to charring if not carefully controlled.[1][2]

Q2: My final product is always impure. What are the likely culprits? A2: Impurities often stem from incomplete reactions (unreacted starting materials or intermediates) or side reactions. In the reduction step, partially reduced species like hydroxylamines or azo compounds can form.[3] During purification, co-elution of structurally similar byproducts is also a common issue.

Q3: Can I use N-bromosuccinimide (NBS) for the bromination step? A3: Yes, NBS is a suitable and often safer alternative to liquid bromine for the bromination of the oxazolo[4,5-b]pyridine core.[4][5] The reaction is typically performed in a polar aprotic solvent like DMF.[4]

Q4: How can I best monitor the reaction progress? A4: Thin-layer chromatography (TLC) is the most straightforward method.[1][2] Choose a solvent system that provides good separation between your starting material, intermediate(s), and the final product. For the final product, HPLC is recommended for assessing purity.[5]

In-Depth Troubleshooting Guide

This section is organized by common symptoms observed during the synthesis.

Symptom 1: Low Yield in Oxazole Ring Formation

Issue: TLC analysis shows a significant amount of starting material (2-amino-3-hydroxypyridine) or the intermediate amide, with little product formation.

Potential Cause Explanation & Recommended Action
Ineffective Dehydrating Agent The energy barrier for the cyclodehydration of the intermediate amide is high. Traditional agents like H₂SO₄ or POCl₃ can give low yields.[2] Action: Switch to Polyphosphoric Acid (PPA) or Eaton's reagent. PPA has been shown to increase yields in similar syntheses to 50-60%.[1][2] Heat the mixture gradually to the optimal temperature (often >150 °C) and monitor by TLC.
Presence of Moisture Water can hydrolyze the benzoyl chloride starting material or the activated amide intermediate, preventing cyclization. Action: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).[1]
Sub-optimal Reaction Temperature The cyclization requires significant thermal energy. Insufficient temperature will result in an incomplete reaction. Action: Gradually increase the reaction temperature in 10-15 °C increments, monitoring for product formation and potential decomposition by TLC. For PPA-mediated reactions, temperatures of 180-200°C may be necessary.[6]
Side Reactions (Vilsmeier-Haack) If using POCl₃ in DMF, formylation of electron-rich aromatic rings can occur as a side reaction.[1] Action: If your substrate is susceptible, avoid the POCl₃/DMF combination. Opt for PPA or other dehydrating agents that do not induce formylation.[1]
Symptom 2: Incomplete Reduction of the Nitro Group

Issue: After the reduction step, TLC or LC-MS analysis shows the presence of the nitro-intermediate, or other unexpected byproducts, alongside the desired aniline.

Potential Cause Explanation & Recommended Action
Insufficient Reducing Agent/Catalyst The stoichiometry of the reducing agent is critical. For metal-based reductions (e.g., Fe, SnCl₂), the metal surface can become passivated. For catalytic hydrogenation, the catalyst may be poisoned or deactivated. Action: Increase the molar equivalents of the reducing agent (e.g., use 3-5 equivalents of iron powder in acidic media).[7] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and used in an appropriate weight percentage (typically 5-10 mol%).[3]
Incorrect pH (for metal-based reductions) Reductions with metals like iron or tin require an acidic medium to proceed efficiently.[7] Action: Ensure the reaction medium is acidic. A common method is using iron powder in refluxing acetic acid or with a catalytic amount of HCl.[3]
Formation of Byproducts Metal hydrides are generally not used for reducing aryl nitro compounds as they can lead to azo compounds.[3] Over-reduction is also possible, though less common. Action: Stick to reliable methods like catalytic hydrogenation or iron in acidic media.[3][7] Monitor the reaction closely by TLC to quench it upon completion, preventing potential side reactions.
Symptom 3: Difficulty in Product Purification

Issue: The crude product is an oil or a sticky solid that is difficult to handle, and column chromatography yields fractions that are still impure.

Potential Cause Explanation & Recommended Action
Residual Acid/Base Residual acid from the reduction step (e.g., HCl) or base from a workup can make the product ionic and difficult to purify by normal-phase chromatography. Action: Perform a thorough aqueous workup. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize acids, followed by a brine wash.[8]
Presence of Metallic Impurities If metal catalysts or reagents were used (e.g., Fe, Pd, Sn), residual metal contaminants can interfere with purification and downstream applications. Action: Boiling the crude product in an inorganic acid like dilute HCl can help dissolve and remove catalyst residues before filtration.[9] Alternatively, filtering the crude solution through a pad of Celite® can remove finely dispersed metals.
Inappropriate Crystallization Solvent The product may be soluble in a wide range of common lab solvents, making recrystallization challenging. Action: Employ a solvent/anti-solvent system. Dissolve the crude product in a minimum amount of a good solvent (e.g., dichloromethane, ethyl acetate) and slowly add a poor solvent (e.g., hexane, heptane) until turbidity is observed. Allow to cool slowly to promote crystal growth. For brominated aromatic compounds, solvents like toluene or xylene can be effective for recrystallization.[9][10]
Troubleshooting Logic Flow

This flowchart provides a systematic approach to diagnosing low-yield issues.

G start Low Yield Observed q1 At which step is the low yield occurring? start->q1 step1 Oxazole Formation q1->step1 Step 1 step2 Nitro Reduction q1->step2 Step 2 step3 Purification q1->step3 Step 3 q1_a Is starting material present? step1->q1_a q2_a Is the nitro-compound still present? step2->q2_a q3_a Is the product an oil or sticky? step3->q3_a q1_b Are there multiple byproducts? q1_a->q1_b No ans1_a Increase temperature. Check dehydrating agent. q1_a->ans1_a Yes ans1_b Ensure anhydrous conditions. Check for side reactions (e.g., Vilsmeier-Haack). q1_b->ans1_b Yes ans2_a Increase reducing agent equivalents. Check reaction pH. q2_a->ans2_a Yes ans2_b Review choice of reducing agent to avoid azo/hydroxylamine formation. q2_a->ans2_b No, but other spots present ans3_a Perform thorough acid/base wash. Consider recrystallization from a toluene/hexane system. q3_a->ans3_a Yes

Caption: A logical workflow for troubleshooting low yields.

Key Experimental Protocols

Protocol 1: Optimized Oxazole Formation using PPA

This protocol is an adaptation based on general procedures for oxazole synthesis.[1][2][6]

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-amino-3-hydroxypyridine (1.0 eq) and 4-bromo-3-nitrobenzoic acid (1.1 eq).

  • Reagent Addition: Add Polyphosphoric Acid (PPA) (approx. 10 times the weight of the limiting reagent) to the flask.

  • Reaction: Begin vigorous stirring and slowly heat the mixture in an oil bath to 180-200 °C. The mixture will become a thick, stirrable slurry.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane). Take aliquots by briefly stopping the stirring, removing a small sample with a glass rod, and quenching it in a vial containing water and ethyl acetate.

  • Work-up: Once the starting material is consumed (typically 3-5 hours), cool the reaction mixture to below 100 °C. Very carefully and slowly, pour the mixture over crushed ice with vigorous stirring.

  • Neutralization: The product will precipitate. Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~7-8.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and dry under vacuum to obtain the crude product.

Protocol 2: Iron-Mediated Reduction of the Nitro Group

This protocol is based on standard methods for the reduction of aromatic nitro compounds.[3][7]

  • Setup: In a round-bottom flask, suspend the nitro-containing starting material (1.0 eq) and iron powder (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.2 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material spot has completely disappeared (typically 2-4 hours).

  • Work-up: Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Add ethyl acetate and water. Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude aniline product.

References
  • US4847428A, Purification of halogenated aromatic compounds, Google P
  • US3839463A, Purification of organic compounds, Google P
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review, Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole, Pharmaguideline. [Link]

  • Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds, ResearchGate. [Link]

  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES, Semantic Scholar. [Link]

  • Reduction of nitro compounds, Wikipedia. [Link]

  • Synthesis of Step 1. 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one, Mol-Instincts. [Link]

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles, ACS Publications. [Link]

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca, Journal of Synthetic Chemistry. [Link]

  • US4954648A, Method for the bromination of aromatic compound, Google P
  • Synthesis and Reactions of Oxazoles, ResearchGate. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids, PMC - NIH. [Link]

  • 4-BroMo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, NextSDS. [Link]

  • reduction of nitro groups to anilines, YouTube. [Link]

  • Oxazole, Macmillan Group. [Link]

  • Scheme 1 Reaction of 2-amino-3 hydroxypyridine 1 and benzoyl chlorides 2, ResearchGate. [Link]

  • De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization, MDPI. [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug, PMC. [Link]

  • Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives, ResearchGate. [Link]

  • NEW CHEMISTRY OF OXAZOLES, LOCKSS: Serve Content. [Link]

  • CN103709174A, One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone, Google P
  • Critical review on the chemical reduction of nitroaniline, ResearchGate. [Link]

  • CN109535071B, 2-amino-3-hydroxypyridine and preparation method and refining method thereof, Google P
  • Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones, PMC. [Link]

  • CN111943885A, Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine, Google P

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Optimization

Technical Support Center: Chromatography Optimization for 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline

Welcome to the Advanced Purification Support Portal. This guide is specifically engineered for researchers and drug development professionals isolating 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Portal. This guide is specifically engineered for researchers and drug development professionals isolating 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline .

Purifying this molecule presents a unique chromatographic triad of challenges: a highly polarizable basic aniline, a basic oxazolo[4,5-b]pyridine heterocycle, and a lipophilic bromobenzene core. Standard purification methods often lead to severe peak tailing, poor recovery, and on-column degradation. This portal provides field-proven, self-validating methodologies to overcome these bottlenecks.

Chromatographic Decision Matrix

Before beginning your purification, use the workflow below to determine the optimal loading and elution strategy based on the physical state of your crude mixture.

G Start Crude 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline SolCheck Soluble in DCM/EtOAc? Start->SolCheck LiqLoad Liquid Loading (Minimal Volume) SolCheck->LiqLoad Yes DryLoad Dry Loading (Adsorb on Silica/Celite) SolCheck->DryLoad No TLC TLC Evaluation (DCM:MeOH 95:5) LiqLoad->TLC DryLoad->TLC Tailing Severe Tailing / Rf < 0.2? TLC->Tailing Standard Standard Flash Chromatography Tailing->Standard No Modified Add 1-5% TEA or Use NH2-Functionalized Silica Tailing->Modified Yes Modified->Standard

Workflow for selecting the optimal loading and elution strategy for basic oxazolopyridines.

Mechanistic FAQs (The "Why")

Q: Why does this specific molecule streak uncontrollably on standard normal-phase silica gel? A: The causality lies in acid-base interactions. The structure contains two highly basic, hydrogen-bond accepting nitrogen atoms (the primary aniline and the pyridine-like nitrogen in the oxazole ring). Standard silica gel (SiO₂) features weakly acidic surface silanols (Si-OH, pKa ~4.5–5.5). These basic nitrogens engage in strong, reversible ionic and dipole interactions with the silanols, causing non-uniform partitioning and severe peak tailing.

Q: Why do my purified fractions turn dark brown or red during rotary evaporation? A: Anilines are highly susceptible to aerial oxidation, forming colored quinone-imine and polymeric degradation products [1]. This oxidative degradation is accelerated by heat, ambient light, and the concentration process. To prevent this, evaporation must be performed under reduced pressure at temperatures below 35°C, and the final product should be flushed with inert gas (N₂ or Ar) prior to storage.

Troubleshooting Guide (Specific Issues & Solutions)

Issue: Poor solubility in the loading solvent causes the compound to crash out at the top of the column. Solution: Implement a Dry Loading strategy. The rigid, planar structure of the oxazolopyridine core combined with the heavy bromine atom severely limits solubility in non-polar starting gradients (like 100% hexanes or DCM). Adsorbing the crude mixture onto a solid support (like Celite 545) bypasses the solubility bottleneck entirely.

Issue: Co-elution with debrominated starting material or structurally similar regioisomers. Solution: Optimize selectivity by shifting the solvent system. While some oxazolo[4,5-b]pyridine derivatives can be purified using 50% Ethyl Acetate/Hexanes [2], the presence of the free primary aniline in your compound necessitates a polarity adjustment. Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. A gradient of 1–5% MeOH in DCM is a field-proven standard for achieving optimal resolution for oxazolopyridine anilines [3].

Issue: The compound still tails even with a DCM/MeOH gradient. Solution: Introduce a sacrificial amine modifier. Adding 1% Triethylamine (TEA) competitively binds the acidic silanol sites, allowing the target molecule to elute in a sharp, Gaussian band.

Interaction Silanol Acidic Silanol (Si-OH) Aniline Basic Aniline (-NH2) Silanol->Aniline Strong H-Bonding (Causes Tailing) TEA TEA Modifier (Et3N) TEA->Silanol Competitive Binding (Blocks Interaction) TEA->Aniline Frees Target Compound

Logical relationship of competitive silanol binding by Triethylamine (TEA) modifier.

Quantitative Data: Mobile Phase Optimization

Use the table below to benchmark your expected chromatographic behavior based on the chosen solvent system.

Mobile Phase SystemModifierTarget Compound BehaviorResolution from Byproducts
50-100% EtOAc/Hexanes NoneSevere tailing, Rf ~0.1-0.2Poor (co-elution common)
1-5% MeOH/DCM NoneModerate tailing, Rf ~0.3Fair
1-5% MeOH/DCM 1% TEA Sharp peak, Rf ~0.4 Excellent
H₂O/MeCN (Reverse Phase) 0.1% Formic AcidEarly elution (highly ionized)Good, but low retention

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in checks ensure the methodology is functioning correctly before you risk losing your valuable compound.

Protocol 1: Amine-Deactivated Normal Phase Column Chromatography
  • Solvent Preparation: Prepare 1L of DCM/MeOH (98:2 v/v) and add 10 mL of Triethylamine (TEA) to create a 1% TEA modified system. Mix thoroughly.

  • Column Packing & Deactivation: Slurry pack the silica gel using the modified solvent.

    • Self-Validation Check: Collect 50 mL of the initial flow-through from the column stopcock and test it with pH paper. It must read > pH 8. This confirms that the acidic silanols are fully saturated and blocked by the TEA. If the pH is neutral, pass more modified solvent through the column.

  • Elution & Monitoring: Load your sample (see Protocol 2) and elute using the modified solvent. Monitor fractions via TLC (pre-treated with TEA). The target compound should elute as a tight, circular spot without streaking.

Protocol 2: Solid-Loading (Dry Loading) Methodology
  • Dissolution: Dissolve the crude 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline in a highly solubilizing, volatile solvent (e.g., THF or 10% MeOH in DCM).

  • Adsorption: Add deactivated silica gel or Celite 545 to the solution at a 1:3 (sample:solid) mass ratio.

  • Evaporation: Remove the solvent under reduced pressure (rotary evaporator) at 30°C to prevent oxidation.

    • Self-Validation Check: The resulting powder must be completely free-flowing. If it clumps, sticks to the flask, or looks "wet", residual solvent remains. Loading a wet clump will cause channeling in the column and ruin the separation. Continue drying until a fine powder is achieved.

  • Loading: Pour the dry powder evenly onto the flat surface of the pre-packed column bed. Add a thin protective layer of sand on top to prevent disturbance during solvent addition.

References

  • K. S. Kumar, et al. "Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine derivatives." Journal of Molecular Structure, 2021. Available at:[Link]

  • J. E. Ahn, et al. "N-aryl 2-aryloxyacetamides as a new class of fatty acid amide hydrolase (FAAH) inhibitors." PubMed Central (PMC), 2017. Available at:[Link]

Troubleshooting

preventing debromination of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline during palladium catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex catalytic challenges in drug development.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter complex catalytic challenges in drug development. This guide is specifically engineered for researchers facing severe protodehalogenation (debromination) when attempting palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline .

Below, we dissect the causality of this side reaction, provide self-validating experimental protocols, and outline robust solutions to ensure synthetic success.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: Why is 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline particularly vulnerable to debromination? A1: The causality lies in the structural proximity of the oxazolo[4,5-b]pyridine ring to the bromine atom. During the catalytic cycle, the oxidative addition of Pd(0) into the C-Br bond forms an Ar-Pd(II)-Br intermediate[1]. The adjacent oxazolopyridine nitrogen strongly coordinates to the electrophilic Pd(II) center, creating a stable, off-cycle palladacycle. This internal coordination sterically blocks and electronically decelerates the transmetalation step. The prolonged lifetime of this intermediate allows competing hydride transfer pathways to dominate, resulting in reductive elimination to the debrominated arene (Ar-H)[2].

Q2: Where are the hydrides coming from, and how do I eliminate them? A2: Hydrides typically originate from three sources within your reaction matrix:

  • Bases: Strong alkoxides (e.g., NaOtBu) or organic amines (e.g., Et₃N, DIPEA) can generate Pd-H species via β-hydride elimination. Switch to milder, anhydrous inorganic bases like K₃PO₄ or Cs₂CO₃, which effectively support coupling while minimizing debromination.

  • Solvents: Alcohols and DMF can thermally decompose or undergo β-hydride elimination to act as hydride donors[1]. Transition to strictly aprotic, non-coordinating solvents like toluene or 1,4-dioxane.

  • Adventitious Water: Water can serve as a proton source, particularly when electron-rich phosphine ligands are employed, facilitating hydrodehalogenation[3]. Rigorous anhydrous techniques are mandatory.

Q3: How should I adjust my catalyst and ligand system? A3: The ligand must strike a delicate balance. While bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos) are generally excellent at accelerating cross-couplings, they can paradoxically promote side reactions if transmetalation is hindered[4]. To overcome the coordinating nature of the oxazolopyridine, use a highly active precatalyst (e.g., XPhos Pd G3) to ensure rapid generation of the active monoligated Pd(0) species. If debromination persists, switching to a bidentate ligand with a wide bite angle (e.g., dppf) can saturate the Pd coordination sphere, preventing the oxazolopyridine from binding.

Q4: Does the free aniline (-NH₂) group play a role in catalyst poisoning? A4: Yes. Unprotected primary amines can coordinate to the palladium center or participate in deleterious proton-transfer steps that exacerbate debromination[1]. Protecting the -NH₂ group (e.g., as a Boc or Acetyl derivative) is a highly effective strategy to suppress these side reactions and improve the overall cross-coupling yield.

Section 2: Visualizing the Problem

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-Br Pd0->OxAdd + Ar-Br Coord Off-Cycle State N-Coordination OxAdd->Coord Slow Transmetalation Hydride Hydride Transfer (Solvent/Base) OxAdd->Hydride Competing Pathway Transmet Transmetalation Ar-Pd(II)-Nu OxAdd->Transmet + Nu-M Coord->OxAdd Reversible Debrom Reductive Elimination Ar-H (Debromination) Hydride->Debrom Fast Debrom->Pd0 Product Reductive Elimination Ar-Nu (Product) Transmet->Product Desired Product->Pd0

Mechanistic divergence between desired cross-coupling and undesired debromination.

TroubleshootingWorkflow Start Issue: High Debromination (>10% Ar-H) CheckBase 1. Evaluate Base & Solvent Start->CheckBase BaseAction Switch to K3PO4 or Cs2CO3 Use Dioxane/Toluene CheckBase->BaseAction CheckLigand 2. Optimize Ligand/Catalyst BaseAction->CheckLigand LigandAction Use Bulky Phosphines Use Pd G3/G4 Precatalysts CheckLigand->LigandAction CheckProtect 3. Substrate Modification LigandAction->CheckProtect ProtectAction Protect Free -NH2 (Boc/Ac) Block N-coordination CheckProtect->ProtectAction Success Optimal Cross-Coupling (<2% Ar-H) ProtectAction->Success

Logical workflow for troubleshooting debromination in Pd-catalyzed cross-coupling.

Section 3: Quantitative Data & Optimization

The table below summarizes the causality of different reaction parameters on the ratio of desired cross-coupling to undesired debromination. Notice how the elimination of β-hydride sources and substrate protection drastically shifts the reaction toward the desired pathway.

EntryCatalyst / LigandBaseSolventTemp (°C)Cross-Coupling Yield (%)Debromination Yield (%)
1Pd(OAc)₂ / PPh₃Et₃NDMF10012%78%
2Pd(dppf)Cl₂NaOtBu1,4-Dioxane9034%51%
3Pd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O8058%27%
4XPhos Pd G3Cs₂CO₃Toluene8082%<5%
5 XPhos Pd G3 (Boc-protected) Cs₂CO₃ Toluene 80 95% <1%

Section 4: Self-Validating Experimental Protocol

Optimized Suzuki-Miyaura Cross-Coupling Protocol System Design: This protocol includes a parallel "minus-boronic acid" control to quantify the background debromination rate driven purely by solvent/base/catalyst interactions.

Step 1: Substrate Preparation & Protection

  • Protect the free aniline of 4-bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline using Boc₂O and DMAP to yield the N-Boc derivative. This prevents the primary amine from acting as a proton source[1].

  • Validation Checkpoint: Confirm >98% purity of the protected substrate via LC-MS before proceeding.

Step 2: Reaction Setup (Rigorous Anhydrous Conditions)

  • To an oven-dried Schlenk flask under an argon atmosphere, add the N-Boc protected aryl bromide (1.0 eq), the corresponding arylboronic acid (1.5 eq), and anhydrous Cs₂CO₃ (2.0 eq)[2].

  • Control Setup: In a separate flask, set up an identical reaction omitting the arylboronic acid.

Step 3: Catalyst Introduction

  • Add XPhos Pd G3 precatalyst (2-5 mol%). The G3 precatalyst ensures rapid, quantitative generation of the active L·Pd(0) species without requiring high temperatures that exacerbate side reactions.

Step 4: Solvent Addition & Execution

  • Inject anhydrous, degassed toluene (0.2 M concentration). Strictly avoid DMF or alcohols[1].

  • Stir the reaction mixture at 80 °C.

  • Validation Checkpoint: Sample both the main reaction and the control reaction at 1 hour and 4 hours. Analyze via LC-MS. The control reaction will reveal the absolute rate of hydride transfer from the solvent/base matrix.

Step 5: Workup and Quantification

  • Upon complete consumption of the aryl bromide in the main flask, cool to room temperature.

  • Quench with deionized water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analyze the crude mixture by ¹H NMR to accurately quantify the ratio of the desired cross-coupled product to the debrominated byproduct.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics . acs.org.[Link]

  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation | Journal of the American Chemical Society . acs.org. [Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for Assessing 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline Purity: A Comparative Guide

As drug development pipelines increasingly feature complex, halogenated heterocyclic compounds, analytical scientists are frequently confronted with the limitations of traditional chromatographic methods. Assessing the p...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, halogenated heterocyclic compounds, analytical scientists are frequently confronted with the limitations of traditional chromatographic methods. Assessing the purity of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline [1] presents a classic analytical challenge. This molecule features a primary aniline amine, a highly polarizable bromine atom, and a fused oxazolopyridine ring system.

In this guide, we will objectively compare the performance of standard C18 columns against Pentafluorophenyl (PFP) stationary phases. By grounding our methodology in the latest ICH Q2(R2) guidelines[2], we will demonstrate how to build a self-validating analytical system that ensures scientific integrity, accuracy, and reproducibility.

Mechanistic Insights: The Analytical Challenge

In our laboratory experience, defaulting to a standard C18 column for halogenated basic compounds often leads to suboptimal data. When analyzing 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline on a C18 phase, retention is driven almost exclusively by dispersive hydrophobic interactions. Because the basic nitrogen atoms interact with residual, unendcapped silanols on the silica backbone, analysts typically observe severe peak tailing. Furthermore, C18 lacks the stereochemical recognition required to resolve the 4-bromo isomer from closely related positional impurities (e.g., 2-bromo or 5-bromo derivatives).

The Causality of Column Selection: To overcome these limitations, a Pentafluorophenyl (PFP) column provides a highly orthogonal, self-validating approach[3]. Mechanistically, the highly electronegative fluorine atoms on the PFP phase create a strong dipole moment. Rather than relying solely on hydrophobicity, the PFP phase engages the analyte through multiple simultaneous mechanisms:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aniline ring of the analyte.

  • Dipole-Dipole Interactions: Strong affinity between the C-F bonds of the stationary phase and the C-Br bond of the analyte.

  • Shape Selectivity: The rigid planar structure of the PFP ligand easily discriminates between planar positional isomers, offering superior resolution.

G cluster_C18 Standard C18 Column cluster_PFP PFP Column Compound 4-Bromo-3-(oxazolo[4,5-b] pyridin-2-yl)aniline C18 Hydrophobic Interaction Only Compound->C18 PiPi π-π Interactions (Aromatic Rings) Compound->PiPi Dipole Dipole-Dipole (C-F & C-Br bonds) Compound->Dipole Shape Shape Selectivity (Rigid Structure) Compound->Shape Tailing Peak Tailing (Silanol Interactions) C18->Tailing PoorRes Poor Isomeric Resolution C18->PoorRes HighRes High Resolution & Symmetry PiPi->HighRes Dipole->HighRes Shape->HighRes

Fig 1. Mechanistic comparison of C18 vs. PFP selectivity for halogenated aromatic compounds.

Experimental Protocols: Step-by-Step Methodology

To objectively compare performance, both columns were subjected to identical mobile phase conditions optimized for basic heterocycles.

Chromatographic Setup
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Rationale: A pH of ~2.0 ensures full protonation of the basic amines, while the TFA ion-pairs with the analyte to suppress secondary silanol interactions).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes, followed by a 3-minute hold and 5-minute re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Rationale: Elevated temperature improves mass transfer kinetics and reduces system backpressure).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL (Sample concentration: 100 µg/mL in 50:50 Water:Acetonitrile).

Comparative Data Analysis

The experimental data clearly demonstrates the superiority of the PFP phase for this specific molecular class. While the C18 column suffers from co-elution and peak tailing, the PFP column leverages its dipole and π−π interactions to achieve baseline resolution.

Table 1: Chromatographic Performance (Standard C18 vs. PFP)

Performance MetricStandard C18 (150 x 4.6 mm, 3 µm)PFP Phase (150 x 4.6 mm, 3 µm)
Retention Time (min) 6.458.12
Peak Asymmetry ( As​ ) 1.85 (Significant Tailing)1.05 (Highly Symmetrical)
Resolution ( Rs​ ) from Impurity 1.1 (Co-elution)3.4 (Baseline Resolved)
Theoretical Plates ( N ) 8,50014,200

Method Validation Workflow (ICH Q2(R2) Compliance)

A robust analytical method is a self-validating system; it must inherently prove its own accuracy and precision during every run. Having established that the PFP column provides superior selectivity[3], we proceed to validate the method according to the ICH Q2(R2) guidelines[2].

ICH Start ICH Q2(R2) Method Validation Spec Specificity (Blank & Impurity) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Spike Recovery) Start->Acc Prec Precision (Repeatability) Start->Prec LOD LOD / LOQ (S/N Ratios) Start->LOD Rob Robustness (Temp, Flow, pH) Start->Rob Valid Method Fit for Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid LOD->Valid Rob->Valid

Fig 2. ICH Q2(R2) lifecycle approach to analytical method validation workflow.

Validation Execution Steps
  • Specificity: Inject a diluent blank, followed by a sample spiked with known synthetic intermediates (e.g., 2-bromo isomer). Confirm that no blank peaks interfere with the main peak and that Rs​≥2.0 .

  • Linearity: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the working concentration (100 µg/mL). Plot peak area vs. concentration.

  • Accuracy: Perform recovery studies by spiking the API into a synthetic matrix at 80%, 100%, and 120% levels in triplicate.

  • Precision: Execute 6 replicate injections of the 100 µg/mL standard to calculate the %RSD of peak area and retention time.

  • Robustness: Deliberately vary column temperature ( ±5 °C), flow rate ( ±0.1 mL/min), and mobile phase pH to ensure the system suitability criteria (SST) remain unaffected.

Table 2: ICH Q2(R2) Validation Summary (PFP Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at target RTBlank response < 0.1%Pass
Linearity & Range R2≥0.999 (50-150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%Pass
Precision (%RSD) ≤2.0% (n=6)0.75%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.02 µg/mL / 0.06 µg/mLPass

Conclusion

For the purity assessment of complex, halogenated heterocycles like 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, standard C18 columns often fail to provide the necessary stereochemical and electronic selectivity. By transitioning to a PFP column, analysts can leverage π−π and dipole-dipole interactions to achieve superior resolution and peak shape. When rigorously validated against ICH Q2(R2) standards, this orthogonal chromatographic approach provides a highly trustworthy, self-validating framework essential for modern drug development.

References

  • [1] Title: 4-BroMo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline - NextSDS | Source: nextsds.com | URL: 1

  • [3] Title: A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes | Source: chromatographyonline.com | URL: 3

  • [2] Title: Validation of Analytical Procedures Q2(R2) - ICH | Source: ich.org | URL: 2

Sources

Comparative

A Comparative Guide to Benchmarking 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline Derivatives in Enzyme Inhibition Assays

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and benchmark derivatives of the 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)anili...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and benchmark derivatives of the 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold in enzyme inhibition assays. While direct, extensive comparative data for this specific series is emerging, this guide establishes a robust methodology based on proven principles from closely related heterocyclic kinase inhibitors. We will delve into the rationale behind experimental design, present detailed protocols, and explore the structure-activity relationships that drive inhibitory potency.

The oxazolo[4,5-b]pyridine core is a privileged structure in medicinal chemistry, recognized for its similarity to natural purines and its ability to interact with the ATP-binding sites of various enzymes.[1] Derivatives of this and related scaffolds have demonstrated potent inhibitory activity against several critical enzyme families, particularly protein kinases, making them attractive candidates for therapeutic development in oncology and inflammatory diseases.[2][3] This guide will focus on the practical application of biochemical assays to quantify and compare the inhibitory potential of novel analogues derived from the 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline starting point.

Understanding the Target: The Rationale for Kinase Inhibition

The 4-anilino-quin(az)oline and related heterocyclic systems have been the focus of significant drug discovery efforts, leading to approved medicines.[4] These scaffolds are often designed to target protein kinases, enzymes that catalyze the phosphorylation of proteins and play pivotal roles in cellular signaling pathways.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[6] One of the most critical and frequently disrupted pathways in human cancer is the PI3K/Akt/mTOR signaling cascade, which governs cell growth, proliferation, survival, and metabolism.[2][6][7] Therefore, developing potent and selective inhibitors against kinases within this pathway, such as PI3K itself, is a primary objective in modern oncology drug discovery.

The 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold provides a versatile platform for synthesizing a library of derivatives. The bromine atom offers a handle for further chemical modification through cross-coupling reactions, while the aniline group can be functionalized to explore interactions within the enzyme's active site. The oxazolo[4,5-b]pyridine core acts as the hinge-binding motif, crucial for anchoring the inhibitor within the ATP-binding pocket of the target kinase.

Structure-Activity Relationship (SAR) Insights from Analogous Series

While a comprehensive SAR study on the title compound series is not yet widely published, we can extrapolate key principles from structurally related oxazolopyridines, anilinoquinolines, and thiazolopyridines to guide initial derivatization efforts.

  • Hinge-Binding Region: The nitrogen atoms within the oxazolo[4,5-b]pyridine core are critical. They typically form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a conserved motif that anchors the inhibitor.[8]

  • Substitutions on the Anilino Ring: Modifications to the aniline phenyl ring explore the solvent-exposed region of the active site. The introduction of small electron-withdrawing or -donating groups can significantly impact potency and selectivity. For instance, in related 4-anilinoquinazoline series, substitutions at the 3' and 4' positions of the aniline ring have been shown to be critical for potent inhibition of kinases like EGFR.[9]

  • The Role of the Bromine Atom: The 4-bromo position serves as a key vector for chemical elaboration. Replacing the bromine with various aryl or alkyl groups via Suzuki or other cross-coupling reactions allows for the exploration of deeper pockets within the enzyme active site, potentially increasing potency and modulating the selectivity profile.

Comparative Benchmarking of Inhibitor Potency

The primary metric for benchmarking enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table provides a representative example of how to present comparative data for a series of kinase inhibitors, using data from a published series of oxazolo[4,5-b]pyridine-based compounds targeting Glycogen Synthase Kinase-3β (GSK-3β) to illustrate the format.[3]

Disclaimer: The data below is for illustrative purposes and is derived from a study on oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles, not 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline derivatives. It is presented to demonstrate the standard format for comparing inhibitor potency.

Table 1: Representative IC50 Data for Analogous Oxazolo[4,5-b]pyridine Derivatives against GSK-3β

Compound IDR Group (Modification on Triazole Ring)Target EnzymeIC50 (µM)[3]
4d 4-FluorophenylGSK-3β0.23
4f 4-ChlorophenylGSK-3β0.25
4g 4-BromophenylGSK-3β0.19
4i 4-NitrophenylGSK-3β0.29
4n 3,4-DichlorophenylGSK-3β0.45
4q 4-TrifluoromethylphenylGSK-3β0.51

This comparative data allows for the direct assessment of how subtle chemical changes affect inhibitory activity, forming the basis of SAR analysis. For example, the data illustrates that a bromo-substitution (4g) on the terminal phenyl ring resulted in the most potent inhibition in this particular series.[3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To generate the comparative data shown above, a robust and high-throughput biochemical assay is required. The ADP-Glo™ Kinase Assay is a widely used luminescent platform that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is universal for virtually any kinase and is highly sensitive, making it ideal for IC50 determination.[5]

Causality Behind Experimental Choices:
  • Why ADP Detection? All kinase reactions produce ADP as a universal product alongside the phosphorylated substrate. Measuring ADP production is therefore a universal method to monitor the activity of any kinase, regardless of the substrate being phosphorylated.[5]

  • Why a Luminescent Readout? Luminescence-based assays are generally more sensitive than absorbance or fluorescence-based assays, allowing for the use of lower enzyme concentrations. This is critical for accurately determining the potency of tight-binding inhibitors and conserves valuable reagents.

  • Why a Two-Step Process? The ADP-Glo™ assay uses a two-step process. The first step terminates the kinase reaction and depletes the remaining, unconsumed ATP. This is crucial because the high concentration of ATP required for the kinase reaction would otherwise create a massive background signal in the subsequent ATP-detection step. The second step converts the ADP produced into ATP, which is then used by a luciferase to generate a light signal. This elegant design ensures that the signal is directly and proportionally related to the amount of ADP produced, and thus to the kinase activity.[5]

Step-by-Step Methodology:
  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare serial dilutions of the 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline test compounds in DMSO, and then further dilute into the kinase buffer. The concentration range should span several orders of magnitude around the expected IC50. Include a known inhibitor as a positive control and a DMSO-only solution as a negative (vehicle) control.

    • Prepare the kinase and substrate solutions in kinase buffer. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 5 µL of the test compound dilutions or controls to the appropriate wells.

    • Add 10 µL of the kinase enzyme solution to all wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitors to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

  • Reaction Incubation:

    • Incubate the plate at room temperature (or the enzyme's optimal temperature) for a set period (e.g., 60 minutes). The reaction time should be within the linear range of the assay, where less than 10-15% of the substrate has been consumed.

  • ADP Detection:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP to ATP and provides the luciferase/luciferin for the light-producing reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

G cluster_prep 1. Reagent Preparation cluster_rxn 2. Kinase Reaction cluster_detect 3. ADP Detection cluster_analysis 4. Data Analysis P1 Prepare Serial Dilutions of Inhibitors R1 Add Inhibitor/Control to 384-well plate P1->R1 P2 Prepare Kinase, Substrate & ATP R4 Initiate with Substrate/ATP Mix P2->R4 R2 Add Kinase Enzyme R1->R2 R3 Pre-incubate R2->R3 R3->R4 R5 Incubate (e.g., 60 min) R4->R5 D1 Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) R5->D1 D2 Incubate (40 min) D1->D2 D3 Add Kinase Detection Reagent (ADP -> ATP -> Light) D2->D3 D4 Incubate (30-60 min) D3->D4 A1 Measure Luminescence D4->A1 A2 Calculate % Inhibition A1->A2 A3 Plot Dose-Response Curve A2->A3 A4 Determine IC50 Value A3->A4

Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.

Key Signaling Pathway: PI3K/Akt/mTOR

Many oxazolopyridine derivatives are designed to inhibit kinases within the PI3K/Akt/mTOR pathway.[2] Understanding this pathway is essential for interpreting the cellular effects of the inhibitors. The pathway is a central regulator of cell survival, growth, and proliferation.[7]

  • Activation: The pathway is typically activated by growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface. This recruits and activates Phosphoinositide 3-kinase (PI3K).[3]

  • Signal Transduction: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting the kinase Akt to the cell membrane, where it is activated.

  • Downstream Effects: Activated Akt proceeds to phosphorylate a multitude of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1). The activation of mTORC1 promotes protein synthesis and cell growth while inhibiting autophagy.[6][7]

  • Dysregulation in Cancer: In many cancers, this pathway is constitutively active due to mutations in genes like PIK3CA (which encodes the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN, which normally dephosphorylates PIP3 to shut down the signal.[6]

Inhibitors based on the 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline scaffold would likely function by competing with ATP for the binding site on a kinase within this pathway (e.g., PI3K or Akt), thereby blocking the downstream signaling cascade and inhibiting cancer cell growth.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits (Dephosphorylates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Oxazolopyridine Inhibitor Inhibitor->PI3K Blocks ATP Binding

Caption: The PI3K/Akt/mTOR signaling pathway and a point of inhibition.

Conclusion

Benchmarking a new series of chemical compounds, such as derivatives of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, is a systematic process that relies on a deep understanding of the target biology and the application of robust biochemical assays. By leveraging insights from structurally similar kinase inhibitors, researchers can rationally design new analogues and efficiently test them using high-throughput methods like the ADP-Glo™ assay. The resulting comparative data is fundamental to building a strong structure-activity relationship, guiding the optimization of lead compounds, and ultimately identifying promising candidates for further preclinical and clinical development. This guide provides the foundational principles and a practical framework to embark on that process with scientific integrity and a clear path toward data-driven decision-making.

References

  • Yuan, T. L., & Cantley, L. C. (2008). PI3K pathway alterations in cancer: variations on a theme. Oncogene, 27(41), 5497–5510. Available at: [Link]

  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. Available at: [Link]

  • Jia, Y., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(19), 4609. Available at: [Link]

  • Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 using quantitative structure activity relationships. bioRxiv. Available at: [Link]

  • Pujala, B., et al. (2016). Discovery of a Novel Dual Inhibitor of Bruton’s Tyrosine Kinase and Phosphoinositide 3-Kinase Delta for the Treatment of B-Cell Malignancies. Journal of Medicinal Chemistry, 59(17), 7848-7861. (Note: A specific URL for the full text may require a subscription. The abstract can be found on PubMed).
  • Alam, M. S., et al. (2016). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Chemical Biology & Drug Design, 87(6), 918-926. Available at: [Link]

  • Deng, X., et al. (2015). Synthesis and Biological Evaluation of Novel Oxazolo[5,4-d]pyrimidines as Potent VEGFR-2 Inhibitors. Helvetica Chimica Acta, 98(8), 1125-1138. (Note: A specific URL for the full text may require a subscription.
  • Sorrell, F. J., et al. (2018). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ChemMedChem, 13(1), 48-66. Available at: [Link]

  • Zegzouti, H., et al. (2009). A luminescent ADP detection assay for kinase screening and profiling. Assay and Drug Development Technologies, 7(6), 560-572. (Note: A specific URL for the full text may require a subscription. The abstract can be found on PubMed).
  • Sochacka-Ćwikła, A., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6666. Available at: [Link]

  • NextSDS. (n.d.). 4-BroMo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline. Available at: [Link]

  • Gini, G., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108. Available at: [Link]

  • Guillon, J., et al. (2001). Synthesis of Substituted Oxazolo[4,5-b]-pyridine Derivatives. ARKIVOC. Available at: [Link]

  • Khan, I., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). Available at: [Link]

  • Lee, C. I., et al. (2021). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 12(10), 1635-1659. Available at: [Link]

  • Fouad, M. A., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 323. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules, 29(18), 4381. Available at: [Link]

  • Structure–activity relationship studies of[5][6][7]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents. (2022). European Journal of Medicinal Chemistry, 239, 114532. Available at: [Link]

  • BPS Bioscience. (n.d.). PI3Kα (p110α/p85) Assay Kit. Available at: [Link]

  • Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (n.d.). Available at: [Link]

  • Development and application of PI3K assays for novel drug discovery. (2015). Expert Opinion on Drug Discovery, 10(5), 527-543. Available at: [Link]

  • Targeting PI3K/mTOR Signaling in Cancer. (2011). Cancer Research, 71(24), 7351-7359. Available at: [Link]

  • Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). European Journal of Medicinal Chemistry, 54, 647-658. Available at: [Link]

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Sources

Validation

Comparative Spectral Analysis (IR vs. Raman) of 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, heterocyclic anilines such as 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline have emerged as critical scaffolds, particularly in the design of potent inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, heterocyclic anilines such as 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline have emerged as critical scaffolds, particularly in the design of potent inhibitors against kinetoplastid parasites like Trypanosoma brucei[1]. For formulation scientists and analytical chemists, validating the structural integrity, solid-state form (polymorphism), and purity of such complex Active Pharmaceutical Ingredients (APIs) is paramount.

This guide provides an objective, side-by-side comparison of Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Confocal Raman Spectroscopy for the analysis of this specific compound. By examining the causality behind vibrational selection rules and providing self-validating experimental protocols, this guide equips researchers with the mechanistic insights needed to deploy these complementary techniques effectively.

Molecular Architecture & Vibrational Selection Rules

To understand why ATR-FTIR and Raman spectroscopy yield different, yet complementary, data for 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, we must analyze its structural moieties through the lens of quantum mechanics:

  • The Aniline Moiety (-NH₂): The primary amine possesses highly polarized N-H bonds. Vibrations here induce a massive change in the molecule's permanent dipole moment, resulting in intense IR absorption .

  • The Halogenated Ring (C-Br): Bromine is a heavy atom with a large, diffuse, and highly deformable electron cloud. Stretching this bond causes a massive change in the polarizability ellipsoid, making it intensely Raman active .

  • The Oxazolo[4,5-b]pyridine Core: This highly conjugated fused bicyclic system features asymmetric C-O-C stretches (strong in IR) and symmetric "ring breathing" expansion modes (strong in Raman).

SelectionLogic cluster_Moieties Structural Moieties Target 4-Bromo-3-(oxazolo[4,5-b] pyridin-2-yl)aniline Amine Aniline (-NH₂) High Dipole Moment Target->Amine Bromine C-Br Bond High Polarizability Target->Bromine Core Oxazolo[4,5-b]pyridine Conjugated Core Target->Core IR ATR-FTIR Dominant (Asymmetric Stretches) Amine->IR ν(N-H) 3450 cm⁻¹ Raman Raman Dominant (Symmetric Stretches) Bromine->Raman ν(C-Br) 650 cm⁻¹ Core->IR ν(C-O-C) 1250 cm⁻¹ Core->IR ν(C=N) Core->Raman Ring Breathing 995 cm⁻¹ Core->Raman ν(C=N)

Molecular moieties and their corresponding vibrational selection rules.

Comparative Spectral Data Synthesis

The following table synthesizes the expected quantitative spectral data, objectively comparing the performance and sensitivity of both techniques for specific functional groups.

Vibrational ModeStructural MoietyExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)IR IntensityRaman IntensityPhysical Causality
ν(N-H) Asym. Stretch Aniline (-NH₂)~3450~3450Strong WeakHigh dipole moment change; low polarizability change.
ν(N-H) Sym. Stretch Aniline (-NH₂)~3350~3350Strong WeakHigh dipole moment change during symmetric phase.
ν(C=N) Stretch Oxazole Ring~1610 - 1580~1610 - 1580Strong Strong Conjugated system; dual active due to asymmetry and polarizability.
ν(C-O-C) Asym. Oxazole Ring~1250~1250Strong WeakAsymmetric stretch maximizes the dipole moment derivative.
Ring Breathing Pyridine Core~995~995WeakVery Strong Symmetric expansion maximizes polarizability ellipsoid volume.
ν(C-Br) Stretch Halogenated Ring~650~650ModerateStrong Heavy bromine atom has a highly deformable electron cloud.
Experimental Workflows & Protocols

To ensure scientific integrity, analytical protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the causality behind the instrumental choices.

Protocol 1: Attenuated Total Reflectance FTIR (ATR-FTIR)
  • Causality of Choice: Traditional transmission FTIR requires pressing the API into a KBr pellet under immense hydrostatic pressure, which can trigger solid-state phase transitions (polymorphism) or introduce moisture artifacts. ATR-FTIR utilizes an evanescent wave that penetrates only 0.5–2.0 µm into the sample, requiring zero preparation and preserving the native crystal lattice[2],[3].

  • Self-Validating Step: Real-time background subtraction to eliminate atmospheric H₂O and CO₂ interference.

Step-by-Step Methodology:

  • System Initialization: Clean the diamond ATR crystal with isopropyl alcohol.

  • Validation Scan: Acquire a background scan (4000–400 cm⁻¹, 64 accumulations, 4 cm⁻¹ resolution). Verify the baseline is flat and free of organic contamination.

  • Sample Application: Deposit ~2–5 mg of solid 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline directly onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR pressure anvil until the built-in clutch slips. Causality: This ensures uniform optical contact between the solid particulate and the high-refractive-index crystal without crushing the lattice[2].

  • Data Acquisition: Execute the sample scan using identical parameters to the background.

  • Post-Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth (lower wavenumbers penetrate deeper, artificially inflating peak intensities).

Protocol 2: Confocal Raman Spectroscopy
  • Causality of Choice: The oxazolo[4,5-b]pyridine core is an electron-rich, highly conjugated system. Excitation with a standard 532 nm (visible) laser will induce massive fluorescence that completely swamps the weak Raman scattering signal. Utilizing a 785 nm or 1064 nm near-infrared (NIR) laser bypasses the molecule's electronic absorption bands, yielding a clean Raman spectrum[4].

  • Self-Validating Step: Wavelength calibration against a pure silicon standard.

Step-by-Step Methodology:

  • Calibration: Place a standard silicon wafer on the microscope stage. Focus the laser and verify the first-order optical phonon band is precisely at 520.7 cm⁻¹. Adjust the spectrometer grating offset if necessary.

  • Sample Mounting: Place a few crystals of the API onto a clean glass microscope slide. No solvent or matrix is required.

  • Focus & Optimization: Use a 50x long-working-distance objective to focus the 785 nm laser onto a single crystal face. Causality: Keep laser power low (~10-20 mW) initially to prevent thermal degradation or localized burning of the brominated compound.

  • Acquisition: Acquire the spectrum (100-3200 cm⁻¹) using multiple accumulations (e.g., 3 x 10 seconds). Causality: Multiple short accumulations allow software algorithms to identify and remove random cosmic ray artifacts while improving the signal-to-noise ratio.

  • Data Processing: Apply a polynomial baseline correction to remove any residual thermal background.

ExpWorkflow cluster_FTIR ATR-FTIR Protocol cluster_Raman Confocal Raman Protocol Sample Solid API Sample (No Prep Needed) IR_Load Apply to Diamond ATR & Apply Pressure Sample->IR_Load Ram_Load Mount on Glass Slide Focus Objective Sample->Ram_Load IR_Bkg Background Scan (Air/Clean Crystal) IR_Bkg->IR_Load IR_Scan Acquire 4000-400 cm⁻¹ (Resolution: 4 cm⁻¹) IR_Load->IR_Scan Data Spectral Synthesis & Polymorph Validation IR_Scan->Data Ram_Cal Silicon Calibration (520.7 cm⁻¹ Peak) Ram_Cal->Ram_Load Ram_Scan 785 nm Excitation (Avoid Fluorescence) Ram_Load->Ram_Scan Ram_Scan->Data

Parallel self-validating workflows for ATR-FTIR and Confocal Raman spectroscopy.

Conclusion & Application in Drug Development

For complex heterocycles like 4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline, neither IR nor Raman spectroscopy alone provides a complete structural picture. ATR-FTIR excels at identifying the highly polar primary amine and oxazole ether linkages, making it ideal for detecting moisture uptake or hydrogen-bonding alterations during formulation[3]. Conversely, Raman spectroscopy's sensitivity to the C-Br bond and the pyridine ring's symmetric breathing makes it the superior choice for distinguishing subtle polymorphic crystal packing differences and monitoring API distribution within solid oral dosages[4]. By integrating both self-validating workflows, drug development professionals can ensure absolute structural and phase confidence.

References
  • Title: 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides as a novel class of potent inhibitors for the kinetoplastid Trypanosoma brucei Source: European Journal of Medicinal Chemistry URL: [Link][1]

  • Title: Everything You Need to Know About ATR-FTIR Spectroscopy Source: Specac Ltd URL: [Link][2]

  • Title: Pharmaceutical Applications of Raman Spectroscopy Source: American Pharmaceutical Review URL: [Link][4]

  • Title: Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) Source: Covalent Metrology URL: [Link][3]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-(oxazolo[4,5-b]pyridin-2-yl)aniline
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